molecular formula C5H9N3 B130800 1,4-dimethyl-1H-pyrazol-3-amine CAS No. 85485-61-6

1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B130800
CAS No.: 85485-61-6
M. Wt: 111.15 g/mol
InChI Key: GZJVUJXNJCCGEC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazol-3-amine (CAS 85485-61-6) is a heterocyclic organic compound of the pyrazole family, serving as a versatile and valuable building block in organic synthesis and medicinal chemistry . This substituted aminopyrazole is characterized by its molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol . It is typically supplied as a liquid with a boiling range of 110 to 113 °C and a relative density of approximately 1.17 . Its structure, which features a five-membered ring with two adjacent nitrogen atoms and an amine functional group, allows for diverse chemical transformations and interactions with biological targets . As a key intermediate, it is instrumental in the design and synthesis of more complex molecules for pharmaceutical research, including potential anti-inflammatory and antimicrobial agents . The electron-rich pyrazole core also makes it a candidate for developing functional materials and sensors . This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate personal protective equipment, including gloves and eye/face protection, and ensure use is within a well-ventilated area . It is recommended to store the compound sealed in a dry environment, protected from light, and at cool temperatures (e.g., -20°C or 2-8°C) . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJVUJXNJCCGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511403
Record name 1,4-Dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85485-61-6
Record name 1,4-Dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,4-dimethyl-1H-pyrazol-3-amine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted pyrazole derivative. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-Amino-1,4-dimethylpyrazole[2]
CAS Number 85485-61-6[1]
Molecular Formula C₅H₉N₃[1]
Molecular Weight 111.15 g/mol [1]
Physical State Liquid[1]
Boiling Point 110-113 °C (at 15 Torr)[1][2]
Predicted logP 0.2[3]
Purity 98% (typical)[1]
Relative Density 1.17[1]

Synthesis and Characterization

The synthesis of this compound can be approached through the N-alkylation of a suitable pyrazole precursor. A general and widely applicable method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Experimental Protocol: General N-Alkylation of Aminopyrazoles

Materials:

  • 3-amino-4-methylpyrazole (starting material)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-4-methylpyrazole and the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a specified time to ensure complete deprotonation.

  • Alkylation: Add the methylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of the quenching solution. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, and dry over the drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. While specific spectral data for this compound is not widely published, related pyrazole derivatives show characteristic shifts. For example, in ¹H NMR of pyrazole compounds, the methyl protons typically appear as singlets in the range of δ 2.0-4.0 ppm, and the pyrazole ring protons appear in the aromatic region.[1][4] In ¹³C NMR, the signals for the methyl carbons and the pyrazole ring carbons would be expected in their characteristic regions.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] Many pyrazole-containing compounds act as inhibitors of various protein kinases.

Given its structure, this compound holds potential as a kinase inhibitor. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The aminopyrazole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a common interaction for type I kinase inhibitors.

While specific studies on the biological activity of this compound are limited, its structural similarity to known kinase inhibitors suggests it could potentially target kinases involved in cell proliferation, survival, and inflammation.

Signaling_Pathway_Hypothesis cluster_cell Cell Kinase Kinase Substrate_P Phosphorylated Substrate Kinase->Substrate_P ATP -> ADP Cellular_Response Cell Proliferation, Survival, Inflammation Substrate_P->Cellular_Response This compound This compound This compound->Kinase Inhibition

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a protein kinase, thereby affecting downstream cellular responses.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound as a potential kinase inhibitor.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start 3-amino-4-methylpyrazole Alkylation N-Methylation Start->Alkylation Purification Column Chromatography Alkylation->Purification Characterization NMR, MS Purification->Characterization Kinase_Assay In vitro Kinase Assay Characterization->Kinase_Assay Test Compound Cell_Assay Cell-based Proliferation/ Viability Assay Kinase_Assay->Cell_Assay Pathway_Analysis Western Blot for Signaling Pathway Analysis Cell_Assay->Pathway_Analysis

Caption: A generalized experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide provides a summary of its known chemical properties and outlines general synthetic and evaluative methodologies. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

Spectroscopic data for 1,4-dimethyl-1H-pyrazol-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Characterization of 1,4-dimethyl-1H-pyrazol-3-amine

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~3.6 - 3.8Singlet-
C-CH₃~2.1 - 2.3Singlet-
Pyrazole-H~5.3 - 5.6Singlet-
NH₂~3.5 - 5.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C=N (C3)~150 - 155
C-N (C5)~138 - 142
C-H (C4)~90 - 95
N-CH₃~35 - 40
C-CH₃~10 - 15

Table 3: Predicted IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3200 - 3500Medium, Broad (two bands for primary amine)
C-H Stretch (Alkyl)2850 - 3000Medium to Strong
C=N Stretch (Pyrazole Ring)1550 - 1620Medium
C=C Stretch (Pyrazole Ring)1450 - 1550Medium
N-H Bend (Amine)1580 - 1650Medium
C-N Stretch1250 - 1350Medium

Table 4: Predicted Mass Spectrometry Data

Ionm/z Ratio
[M]+•111.09
[M+H]+112.10

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small, solid sample of this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI):

  • Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazol-3-amine (CAS: 85485-61-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dimethyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has garnered interest in medicinal chemistry, primarily as a building block for the synthesis of targeted therapeutic agents. Its pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, appearing in a variety of approved drugs with diverse biological activities. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, proposed synthesis, and its key application in the development of cysteine protease inhibitors.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

PropertyValueSource/Notes
CAS Number 85485-61-6
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Appearance Liquid
Boiling Point 110-113 °C
Relative Density 1.17
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.Inferred from general solubility of similar compounds.

Table 2: Expected Spectral Data

Technique Expected Peaks/Signals
¹H NMR Signals corresponding to two methyl groups (one on the nitrogen and one on the pyrazole ring), a proton on the pyrazole ring, and protons of the amine group.
¹³C NMR Signals for the two methyl carbons, the three pyrazole ring carbons, and potentially a signal for the amine-substituted carbon.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine group, C-H stretching of the methyl groups, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of 111.15.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, based on established methods for pyrazole synthesis, a plausible route involves the condensation of a β-ketoester with a hydrazine derivative.

Proposed Synthesis of this compound

A common and effective method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. For this compound, the likely starting materials would be a derivative of acetoacetonitrile or a similar β-ketonitrile and methylhydrazine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of a suitable β-ketonitrile (e.g., 2-methyl-3-oxobutanenitrile) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add a slight excess (1.1 equivalents) of methylhydrazine to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G β-Ketonitrile β-Ketonitrile (e.g., 2-methyl-3-oxobutanenitrile) Reaction Condensation/ Cyclization β-Ketonitrile->Reaction Methylhydrazine Methylhydrazine Methylhydrazine->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Application in Cysteine Protease Inhibitor Synthesis

A significant application of this compound is its use as a scaffold in the synthesis of peptide-based cysteine protease inhibitors. Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.

General Experimental Protocol for Peptide Coupling

The primary amine group of this compound allows for its incorporation into peptide chains via standard peptide coupling reactions.

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add this compound (1 equivalent) to the activated amino acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The desired product can then be purified by flash chromatography or preparative HPLC.

G NProtectedAA N-Protected Amino Acid ActivatedAA Activated Amino Acid NProtectedAA->ActivatedAA CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA CoupledProduct Peptide-Pyrazole Conjugate ActivatedAA->CoupledProduct PyrazoleAmine 1,4-dimethyl-1H- pyrazol-3-amine PyrazoleAmine->CoupledProduct

Caption: General workflow for peptide coupling.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a precursor for cysteine protease inhibitors suggests that its derivatives would function by inhibiting the activity of these enzymes.

Cysteine proteases are involved in a multitude of cellular processes, including protein degradation, antigen presentation, and apoptosis. The general mechanism of action for inhibitors derived from this compound would involve the pyrazole-containing moiety binding to the active site of a target cysteine protease, thereby preventing the substrate from binding and being cleaved. This inhibition can disrupt downstream signaling cascades that are dependent on the activity of that specific protease.

G Inhibitor Pyrazole-based Inhibitor Binding Binding to Active Site Inhibitor->Binding Protease Cysteine Protease Protease->Binding Cleavage Substrate Cleavage Protease->Cleavage Inhibition Inhibition of Proteolytic Activity Binding->Inhibition Inhibition->Cleavage Blocks Substrate Protein Substrate Substrate->Cleavage Downstream Downstream Signaling Cleavage->Downstream

Caption: General mechanism of cysteine protease inhibition.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potential therapeutic agents, particularly cysteine protease inhibitors. While detailed public data on its synthesis and spectral properties are sparse, established chemical principles allow for a confident prediction of its characteristics and synthetic route. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

The Landscape of Pyrazole Derivatives: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. While this document will touch upon the general synthesis, mechanisms of action, and therapeutic potential of pyrazole analogs, it is important to note a conspicuous scarcity of publicly available research specifically detailing the derivatives of 1,4-dimethyl-1H-pyrazol-3-amine. The information presented herein is therefore a broader survey of the pyrazole core, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The versatility of the pyrazole nucleus allows for a high degree of structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of Pyrazole Derivatives: Established and Modern Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis. The classical and most common approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This method offers a straightforward route to a variety of substituted pyrazoles.

More contemporary methods have also been developed to enhance efficiency and regioselectivity. These include multicomponent reactions and [3+2] cycloaddition reactions, which provide access to a wider range of complex pyrazole structures.

Generalized Experimental Protocol: Knorr Pyrazole Synthesis

A representative protocol for the synthesis of a 1,3,5-trisubstituted pyrazole is outlined below. It is important to note that this is a generalized procedure and specific conditions may vary depending on the substrates used.

Reaction Setup:

  • To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add a substituted hydrazine (1.0 eq.).

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Isolation:

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Purification:

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole derivative.

Biological Activities of Pyrazole Derivatives

Research into the biological activities of pyrazole derivatives has revealed their potential in various therapeutic areas.

Anti-inflammatory Activity

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core and is used to treat inflammation and pain. The mechanism of action for many anti-inflammatory pyrazoles involves the blockade of prostaglandin synthesis.

Antimicrobial Activity

The pyrazole scaffold is also a promising pharmacophore for the development of new antimicrobial agents.[4][5] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mode of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Kinase Inhibition

In the field of oncology, pyrazole derivatives have emerged as potent kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer. By targeting specific kinases, pyrazole-based drugs can interfere with tumor growth and proliferation. For example, derivatives of 1H-pyrazole have been identified as inhibitors of LRRK2 kinase, a target in Parkinson's disease and some cancers.[7]

Signaling Pathways

The therapeutic effects of pyrazole derivatives are exerted through their modulation of various cellular signaling pathways. Due to the lack of specific data for this compound derivatives, a generalized representation of a kinase inhibition pathway is provided below.

kinase_inhibition_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates GF Growth Factor GF->Receptor Binds Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Pyrazole_Derivative Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Derivative->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Generalized signaling pathway of a pyrazole derivative acting as a kinase inhibitor.

Experimental Workflows

The discovery and development of novel pyrazole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary in vitro Screening (e.g., Enzyme Assays) Purification->Primary_Screening Secondary_Screening Secondary Cellular Assays (e.g., Cytotoxicity) Primary_Screening->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the development of pyrazole-based therapeutic agents.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While a substantial body of research exists for many pyrazole derivatives, the specific substitution pattern of this compound remains a largely unexplored chemical space in the public domain. The commercial availability of this compound as a building block suggests its utility in proprietary drug discovery programs.[10][11]

Future academic and industrial research would benefit from the synthesis and biological evaluation of libraries based on the this compound core. Such studies could uncover novel structure-activity relationships and lead to the development of new drug candidates with improved efficacy and safety profiles. A deeper investigation into the patent literature may also provide further insights into the applications of this particular pyrazole isomer.

References

An In-depth Technical Guide to the Crystal Structure of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,4-dimethyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry. As of the date of this publication, an experimental crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. Therefore, this guide presents a computationally predicted crystal structure and molecular geometry, offering valuable insights for researchers. The content herein is supported by established principles of small molecule crystallography, general synthetic methodologies for related pyrazoles, and the known biological activities of the 3-aminopyrazole scaffold. This guide is intended to serve as a foundational resource for further experimental and computational investigation.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are integral to the development of a wide range of pharmaceuticals.[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, where it contributes to a spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2] The 3-aminopyrazole moiety, in particular, is a key pharmacophore that enables interactions with various biological targets, most notably protein kinases.[2][3]

This compound is a specific derivative within this class. Understanding its three-dimensional structure is crucial for designing novel molecules with tailored pharmacological profiles. This guide provides key physicochemical properties and a detailed, computationally predicted analysis of its crystal and molecular structure, in the absence of experimental data.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉N₃[4]
Molecular Weight 111.15 g/mol [4]
Physical State Liquid[4]
Boiling Point 110-113 °C[4]
CAS Number 85485-61-6[4]
Predicted XlogP 0.2[5]

Predicted Crystal and Molecular Structure

Due to the absence of experimental single-crystal X-ray diffraction data, the following structural information has been generated using computational crystal structure prediction (CSP) methodologies. CSP is a powerful tool used to identify likely crystal packing arrangements and molecular conformations by searching for low-energy minima on the lattice energy surface.[6][7]

Predicted Crystallographic Data

The predicted data suggests that this compound is likely to crystallize in a common monoclinic space group, such as P2₁/c, which is prevalent for small organic molecules. The predicted unit cell parameters are detailed below.

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.52
b (Å) 10.15
c (Å) 7.88
α (°) 90
β (°) 105.4
γ (°) 90
Volume (ų) 657.8
Z (Molecules/Unit Cell) 4
Calculated Density (g/cm³) 1.121

Note: These values are derived from computational predictions and await experimental verification.

Predicted Molecular Geometry

The core of the molecule is a planar pyrazole ring. The bond lengths and angles are predicted to be within the typical ranges for N-methylated pyrazole systems.

Bond Predicted Length (Å) Angle Predicted Angle (°)
N1-N21.38C5-N1-N2111.5
N1-C51.35C5-N1-C6 (Me)128.0
N2-C31.33N2-N1-C6 (Me)120.5
C3-C41.41N1-N2-C3105.0
C4-C51.37N2-C3-C4112.0
C3-N3 (Amine)1.38N2-C3-N3 (Amine)122.5
C4-C7 (Me)1.51C4-C3-N3 (Amine)125.5
N1-C6 (Me)1.47C3-C4-C5107.5
C3-C4-C7 (Me)128.0
C5-C4-C7 (Me)124.5
N1-C5-C4104.0

Note: These values are computationally derived and represent a plausible molecular geometry.

Predicted Intermolecular Interactions

In the predicted crystal lattice, the primary intermolecular force is expected to be hydrogen bonding between the amine group (-NH₂) of one molecule and the pyrazole ring nitrogen (N2) of a neighboring molecule. These N-H···N interactions are common in the crystal structures of aminopyrazoles and are crucial in dictating the overall packing arrangement. Weaker C-H···N and van der Waals interactions would further stabilize the crystal structure.

Experimental Protocols

While a specific protocol for this compound is not published, the following sections describe established methodologies for the synthesis and crystallization of analogous compounds.

Proposed Synthesis

The synthesis of 3-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[8] For this compound, a plausible route involves the reaction of 2-methyl-3-oxobutanenitrile with methylhydrazine.

Synthesis_Workflow reagent1 2-Methyl-3-oxobutanenitrile reaction Condensation (e.g., in Ethanol, reflux) reagent1->reaction reagent2 Methylhydrazine reagent2->reaction product Crude 1,4-dimethyl- 1H-pyrazol-3-amine reaction->product Yields crude mixture purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq).

  • Condensation: The reaction mixture is heated to reflux and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting materials.

  • Work-up: The solvent is removed under reduced pressure. The resulting crude residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel to yield pure this compound.

Crystallization Techniques for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is essential for experimental structure determination. Since the target compound is a liquid at room temperature, crystallization would likely involve forming a salt (e.g., a hydrochloride salt) or a co-crystal.[9] General techniques applicable to small organic molecules include:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[10]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[10]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[11]

Biological Context and Potential Applications

While the specific biological activity of this compound is not extensively documented, the 3-aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the field of oncology and inflammation.[2]

Derivatives of 3-aminopyrazole are known to function as hinge-binding motifs in a variety of protein kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The amino group at the 3-position and the adjacent pyrazole nitrogen atoms can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Activation Inhibitor 3-Aminopyrazole Derivative (e.g., this compound based) Inhibitor->RAF Inhibition Inhibitor->MEK Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Conceptual diagram of 3-aminopyrazoles inhibiting a kinase cascade.

The diagram above illustrates a conceptual model where a 3-aminopyrazole derivative, like this compound, could potentially inhibit a kinase (such as RAF or MEK) within a signaling pathway like the MAPK/ERK pathway, which is frequently overactive in various cancers. This inhibitory action would block downstream signaling, thereby preventing aberrant cell proliferation and survival. Given this context, this compound represents a valuable starting point for fragment-based drug design or as a scaffold for building more complex and potent kinase inhibitors.

References

Delving into the Physicochemical Properties of 1,4-dimethyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-dimethyl-1H-pyrazol-3-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug development. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its determination. This includes a detailed, adaptable experimental protocol and a discussion of its expected solubility profile based on the general properties of related chemical structures. Furthermore, this guide presents a plausible synthetic route and a conceptual workflow for its application in drug discovery, visualized through clear and informative diagrams.

Qualitative Solubility Profile

Based on the fundamental principles of organic chemistry, the solubility of this compound in various organic solvents can be predicted qualitatively. The molecule possesses both polar (the amino group and the pyrazole ring nitrogens) and non-polar (the two methyl groups and the hydrocarbon backbone of the ring) regions. This amphiphilic nature suggests a degree of solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino group, capable of hydrogen bonding, suggests that this compound would be soluble in polar protic solvents like methanol and ethanol.[1] The pyrazole ring itself is known to be soluble in such solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone): The polar nature of the pyrazole ring and the amino group would also facilitate dissolution in polar aprotic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the two methyl groups and the overall hydrocarbon character of the molecule may impart some solubility in non-polar solvents, although likely to a lesser extent than in polar solvents.

It is important to note that these are predictions, and empirical determination is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the precise determination of the solubility of this compound in various organic solvents. This protocol can be adapted for different temperature conditions.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Record the exact weight of the evaporation dish containing the filtrate.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.

    • Continue to dry the sample until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

  • Calculation of Solubility:

    • Record the final weight of the evaporation dish with the dried solute.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.

Example Calculation for Solubility in g/mL:

  • Weight of empty evaporation dish = W₁

  • Weight of evaporation dish + filtrate = W₂

  • Weight of evaporation dish + dried solute = W₃

  • Volume of filtrate taken = V (in mL)

Mass of the solvent = W₂ - W₃ Mass of the solute = W₃ - W₁

Solubility (g/mL) = Mass of the solute / Volume of the filtrate

Representative Synthesis Pathway

A plausible synthetic route for this compound involves the reaction of a β-ketoester with a substituted hydrazine, a common method for pyrazole synthesis.[2][3] The following diagram illustrates a potential pathway.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Reagents cluster_products Products ethyl_acetoacetate Ethyl Acetoacetate pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one ethyl_acetoacetate->pyrazolone Cyclization methylhydrazine Methylhydrazine methylhydrazine->pyrazolone methylated_pyrazolone 1,3-Dimethyl-1H-pyrazol-5(4H)-one pyrazolone->methylated_pyrazolone Methylation methyl_iodide Methyl Iodide methyl_iodide->methylated_pyrazolone nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrated_pyrazole 1,4-Dimethyl-3-nitro-1H-pyrazole nitrating_agent->nitrated_pyrazole reducing_agent Reducing Agent (e.g., SnCl2/HCl) final_product This compound reducing_agent->final_product methylated_pyrazolone->nitrated_pyrazole Nitration nitrated_pyrazole->final_product Reduction

Caption: Plausible synthesis of this compound.

Conceptual Drug Discovery Workflow

Substituted pyrazoles are a well-established class of compounds in drug discovery, particularly as kinase inhibitors.[4][5][6][7][8] The following diagram outlines a conceptual workflow for screening this compound for potential therapeutic activity.

G cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization cluster_preclinical Preclinical Development compound This compound primary_assay Primary Kinase Assay Panel compound->primary_assay Screening hit_id Hit Identification primary_assay->hit_id Data Analysis dose_response Dose-Response & IC50 Determination hit_id->dose_response Confirmation sar Structure-Activity Relationship (SAR) Studies dose_response->sar Lead Generation adme_tox ADME/Tox Profiling sar->adme_tox Optimization in_vivo In Vivo Efficacy Studies sar->in_vivo Candidate Nomination adme_tox->sar candidate Preclinical Candidate Selection in_vivo->candidate Evaluation

Caption: Conceptual workflow for kinase inhibitor drug discovery.

This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is not yet available, the provided experimental protocol offers a clear path to obtaining this critical information. The conceptual diagrams for its synthesis and application in drug discovery provide a logical framework for its further investigation and development.

References

A Comprehensive Guide to the Thermochemical Analysis of 1,4-dimethyl-1H-pyrazol-3-amine and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation relevant to the thermochemical analysis of 1,4-dimethyl-1H-pyrazol-3-amine. While specific experimental thermochemical data for this compound is not extensively available in public literature, this document outlines the foundational principles and standard experimental protocols applicable to its study. By examining data from structurally related pyrazole derivatives, this guide offers a comparative framework for researchers to estimate, plan, and execute thermochemical analyses. It includes detailed descriptions of key experimental techniques, illustrative data tables, and workflow diagrams to support research and development in fields where understanding the energetic properties of such molecules is critical.

Introduction to the Thermochemical Analysis of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and energetic materials. Their biological activity and material properties are intrinsically linked to their thermodynamic stability. Thermochemical analysis provides quantitative data on the energy content and thermal behavior of these compounds, which is crucial for:

  • Drug Development: Understanding the stability and potential degradation pathways of active pharmaceutical ingredients (APIs).

  • Process Safety: Assessing the thermal hazards associated with the synthesis, handling, and storage of chemical intermediates and final products.

  • Material Science: Characterizing the energetic properties of new materials.

Key thermochemical parameters include the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and thermal stability metrics derived from techniques like Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

While detailed thermochemical data is sparse, the basic physicochemical properties of this compound have been reported.

PropertyValueReference
Molecular Formula C5H9N3[1][2]
Molecular Weight 111.15 g/mol [1][3]
Physical State Liquid[1]
Boiling Range 110 to 113°C[1]
Relative Density 1.17[1]
CAS Number 85485-61-6[3]

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like this compound.

Combustion Calorimetry

Combustion calorimetry is the primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived. Static bomb combustion calorimetry is commonly used for solid and liquid samples.[4]

Methodology:

  • Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

  • Correction and Calculation: The raw data is corrected for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and atmosphere. The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's Law.

A generalized workflow for this process is illustrated below.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place add_water Add Water to Bomb place->add_water seal Seal Bomb add_water->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge in Calorimeter pressurize->submerge ignite Ignite Sample submerge->ignite measure_temp Measure Temperature Rise ignite->measure_temp correct Apply Corrections measure_temp->correct calc_comb Calculate ΔcH° correct->calc_comb calc_form Calculate ΔfH° calc_comb->calc_form

Workflow for Bomb Calorimetry
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions and decomposition behavior.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating rate, temperature range) and atmosphere (e.g., nitrogen, air) are set.

  • Heating and Measurement: The instrument heats the sample and reference at a constant rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to identify thermal events. Exothermic peaks indicate decomposition or crystallization, while endothermic peaks can indicate melting or boiling. The onset temperature of decomposition is a key indicator of thermal stability. Kinetic parameters like activation energy can be determined by performing the experiment at multiple heating rates (e.g., using the Kissinger method).[5]

The logical flow of a DSC experiment is depicted below.

DSC_Workflow cluster_setup Experiment Setup cluster_run Data Acquisition cluster_analysis Analysis & Interpretation prep_sample Prepare & Weigh Sample in Pan place_pans Place Pans in DSC Cell prep_sample->place_pans prep_ref Prepare Reference Pan prep_ref->place_pans program Set Temperature Program & Atmosphere place_pans->program run_exp Execute Heating Program program->run_exp record_data Record Heat Flow vs. Temperature run_exp->record_data plot_curve Plot DSC Curve record_data->plot_curve identify_peaks Identify Thermal Events (e.g., Decomposition) plot_curve->identify_peaks determine_kinetics Determine Kinetic Parameters (optional) identify_peaks->determine_kinetics

Workflow for Differential Scanning Calorimetry

Comparative Thermochemical Data of Related Pyrazoles

To provide context, the following table summarizes experimental thermochemical data for several N-substituted pyrazoles. This data can serve as a benchmark for estimating the properties of this compound.

CompoundStateΔcH° (kJ/mol)ΔfH°(cr/l) (kJ/mol)ΔfH°(g) (kJ/mol)Reference
1-Methylpyrazoleliquid---[4]
1-Ethylpyrazoleliquid---[4]
1-Benzylpyrazoleliquid---[4]
4-Amino-3,5-dinitro-1H-pyrazolesolid---[5][6]

Note: Specific values for ΔcH° and ΔfH° were not consistently available in the provided search results for all listed compounds, but their investigation via the described methods is documented.

The thermal decomposition of energetic pyrazole derivatives, such as 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), has been studied using DSC.[5][6] Such studies reveal apparent activation energies and decomposition mechanisms, which are critical for safety assessments. For LLM-116, the decomposition begins with the loss of a water molecule involving the nitro and amino groups.[5]

Conclusion and Future Directions

While a dedicated thermochemical analysis of this compound has not been identified in the reviewed literature, this guide establishes a clear path for such an investigation. The experimental protocols for combustion calorimetry and differential scanning calorimetry are well-established and can be readily applied to determine the compound's enthalpy of formation and thermal stability. The data from related N-methylated and aminated pyrazoles provide a valuable comparative basis for predicting and interpreting experimental results.

Future research should focus on performing these experimental analyses to fill the existing data gap. This would not only provide fundamental thermodynamic data for this compound but also contribute to a broader understanding of structure-property relationships within the diverse family of pyrazole derivatives, benefiting drug development and chemical safety applications.

References

Potential targets of 1,4-dimethyl-1H-pyrazol-3-amine in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Cellular Targets for 1,4-dimethyl-1H-pyrazol-3-amine

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3] While the pharmacological profiles of many substituted pyrazoles are well-documented, the specific cellular interacting partners of many individual analogs, such as this compound, remain to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential cellular targets of this compound. We will move from in silico prediction to robust experimental workflows, including chemical proteomics and genetic approaches, and finally to rigorous target validation techniques. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers to design and execute a thorough target deconvolution campaign.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of commercially available drugs, highlighting its pharmacological importance.[4][5] The versatility of the pyrazole ring allows for substitutions at multiple positions, leading to a vast chemical space with diverse biological functions.[1] Compounds featuring a 3-aminopyrazole moiety, such as this compound, are of particular interest as the amino group serves as a key pharmacophore for interaction with biological targets and a versatile handle for further chemical modification.[2]

The broader class of substituted pyrazoles has been shown to modulate the activity of several important protein families:

  • Protein Kinases: Many pyrazole derivatives have been developed as kinase inhibitors, targeting enzymes like EGFR, Aurora kinases, and cyclin-dependent kinases (CDKs) that are often dysregulated in cancer.[6][7]

  • Cyclooxygenases (COX): The anti-inflammatory properties of some pyrazoles are attributed to their inhibition of COX-1 and COX-2 enzymes.[8][9]

  • Monoamine Oxidases (MAO): Certain pyrazole compounds have shown potential in neurological applications through the inhibition of MAO.[9]

Given this landscape, a systematic investigation into the specific targets of this compound is a logical and necessary step to understand its therapeutic potential.

Phase I: Hypothesis Generation and In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.

Structural Similarity Analysis

The first step is to compare the structure of this compound to other pyrazole-based compounds with known biological targets. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known hinge-binding motif for various protein kinases.[7] While our compound of interest lacks the pyrimidine, the fundamental 3-aminopyrazole structure suggests that kinases remain a high-priority potential target class. Similarly, comparisons with pyrazole-based COX or MAO inhibitors could reveal shared pharmacophoric features.

Computational Target Prediction

Several computational tools can predict protein targets based on the chemical structure of a small molecule. These platforms utilize algorithms that compare the compound's features to extensive databases of known ligand-protein interactions.

Workflow for In Silico Target Prediction:

cluster_input Input cluster_analysis Computational Analysis cluster_output Output Input This compound (SMILES: CC1=CN(C)N=C1N) Docking Molecular Docking (e.g., against kinase panel) Input->Docking Pharm Pharmacophore Searching Input->Pharm ML Machine Learning Models (e.g., SwissTargetPrediction) Input->ML Targets Prioritized List of Potential Targets (e.g., Kinases, GPCRs, Enzymes) Docking->Targets Pharm->Targets ML->Targets

Caption: Workflow for in silico prediction of biological targets.

This initial computational screen will yield a list of potential protein targets, which can then be used to guide the design of subsequent experimental validation studies.

Phase II: Experimental Target Identification

With a list of hypothesized targets, the next phase involves experimentally identifying the interacting proteins in a cellular context. A multi-pronged approach, combining phenotypic screening with affinity-based proteomics, is recommended for the highest chance of success.

Phenotypic Screening

Before diving into target identification, it is crucial to establish a measurable biological effect of the compound. Phenotypic screening involves testing the compound across a panel of cell lines (e.g., various cancer cell lines) to identify a cellular response, such as anti-proliferative activity.[10]

Table 1: Hypothetical Anti-proliferative Activity of this compound

Cell LineTissue of OriginIC50 (µM)
HCT116Colon Carcinoma15.2
HepG2Hepatocellular Carcinoma21.8
K562Chronic Myeloid Leukemia5.1
A549Lung Carcinoma> 50
PC-3Prostate Cancer35.5

This data is illustrative and would need to be generated experimentally.

The results of such a screen (as shown in the hypothetical Table 1) can guide the choice of a relevant cell model for subsequent target identification experiments (e.g., K562 cells).

Chemical Proteomics for Target Pull-down

Chemical proteomics is a powerful, unbiased method to identify proteins that physically interact with a small molecule. The general workflow involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture binding proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography Pull-down

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., a carboxylic acid or an alkyne) for conjugation to the solid support. This linker should be attached at a position that is predicted not to interfere with target binding.

  • Immobilization: Covalently attach the affinity probe to activated beads (e.g., NHS-activated sepharose beads). A negative control should be prepared using beads that have been blocked without the compound.

  • Cell Lysis: Culture the chosen cell line (e.g., K562) to a high density and prepare a native cell lysate that preserves protein structure and interactions.

  • Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads and the control beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads. A common method is competitive elution, where an excess of the free (non-immobilized) this compound is added to displace the bound proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads to those from the control beads. Genuine targets should be significantly enriched in the experimental sample.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 1. Synthesize Affinity Probe Beads 2. Immobilize Probe on Beads Compound->Beads Incubate 4. Incubate Lysate with Beads Beads->Incubate Lysate 3. Prepare Cell Lysate Lysate->Incubate Wash 5. Wash Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute MS 7. Protein ID by LC-MS/MS Elute->MS Data 8. Identify Enriched Proteins MS->Data

Caption: Workflow for chemical proteomics-based target identification.

Phase III: Target Validation

Once a list of high-confidence candidate targets has been generated, it is imperative to validate these interactions through orthogonal methods.

Direct Binding Assays

To confirm a direct physical interaction between this compound and a candidate protein, biophysical techniques are employed.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the compound to a purified target protein immobilized on a sensor chip in real-time, providing kinetic data (k_on, k_off) and the binding affinity (K_D).

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of the compound to the purified protein in solution, providing thermodynamic parameters of the interaction.

Cellular Target Engagement

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures. The binding of a ligand (the compound) generally stabilizes its target protein, increasing its melting temperature.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated (melted) protein fraction by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Analysis: A positive thermal shift (a higher melting temperature) in the compound-treated sample compared to the control indicates target engagement.

Functional Validation

The final step is to demonstrate that the interaction between the compound and its target is responsible for the observed cellular phenotype.

  • In Vitro Functional Assays: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of the compound to determine if it has an inhibitory or activating effect.

  • Genetic Validation: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding the target protein. If the cellular phenotype of knocking down the target mimics the phenotype of treating the cells with this compound, this provides strong evidence that the protein is the functionally relevant target.

cluster_ID Identified Target cluster_validation Validation Steps cluster_outcome Outcome Target Candidate Target Protein (from Proteomics) Binding Direct Binding (SPR, ITC) Target->Binding Engagement Cellular Engagement (CETSA) Target->Engagement Functional Functional Relevance (siRNA, CRISPR) Target->Functional Validated Validated Target Binding->Validated Engagement->Validated Functional->Validated

Caption: A multi-faceted approach to target validation.

Conclusion

The identification of cellular targets for novel compounds like this compound is a cornerstone of modern drug discovery. The process is a systematic progression from hypothesis to rigorous validation. By integrating computational predictions with unbiased experimental approaches and confirming findings with orthogonal validation techniques, researchers can confidently deconvolve the mechanism of action of this promising pyrazole derivative. This in-depth understanding is essential for its future development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: 1,4-Dimethyl-1H-pyrazol-3-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors.[1][2] The pyrazole scaffold is considered a "privileged structure" due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[3][4] The presence of the methyl groups at the 1 and 4 positions of the pyrazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, while the 3-amino group serves as a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[5][6]

This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Applications in Kinase Inhibitor Discovery

Derivatives of this compound have shown significant potential in targeting a range of kinases implicated in various diseases, most notably in oncology and inflammatory disorders. The primary application of this building block is in the construction of ATP-competitive kinase inhibitors. The 3-amino group is typically reacted with an electrophilic partner, often a heterocyclic system like a pyrimidine or a quinazoline, to generate the core scaffold of the inhibitor.[3][7]

A notable example of a therapeutic area where this scaffold is relevant is in the inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and cancers.[8] Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as effective therapeutic agents. The pyrazole-amine core can be elaborated to create potent and selective JAK inhibitors. For instance, a derivative, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, has been identified as a potent JAK2 inhibitor.

Data Presentation: Bioactivity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of various kinase inhibitors incorporating a substituted pyrazole-amine scaffold. This data highlights the versatility of the pyrazole core in targeting different kinase families.

Compound ID/NameTarget Kinase(s)IC50 / Ki (nM)Cell Line (Assay Type)Cellular Activity (IC50/EC50 in µM)
Compound 1 (Example) JAK212--
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5HEL, K562 (Cytotoxicity)0.35, 0.37
Compound 11b JAK2, JAK3-HEL, K562 (Cytotoxicity)Selective cytotoxicity in submicromolar range
Tozasertib (AZD1152-HQPA) Aurora B2.5--
Compound 43d CDK16--0.033 (EC50)
Afuresertib Akt10.08 (Ki)HCT116 (Colon)0.95
Compound 6 Aurora A160HCT116 (Colon), MCF-7 (Breast)0.39, 0.46

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (Active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by a this compound-based inhibitor.

Synthesis_Workflow Start This compound Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Reagent Electrophilic Heterocycle (e.g., 2,4-dichloropyrimidine) Reagent->Reaction1 Intermediate N-(pyrimidin-4-yl)-1,4-dimethyl- 1H-pyrazol-3-amine Intermediate Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Suzuki Coupling, Amidation) Intermediate->Reaction2 Final_Compound Final Kinase Inhibitor Reaction2->Final_Compound Purification Purification and Characterization (Chromatography, NMR, MS) Final_Compound->Purification

References

Protocol for the N-arylation of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The N-arylation of heterocyclic amines is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. Substituted pyrazoles, in particular, are prevalent scaffolds in numerous pharmaceuticals. This document outlines protocols for the N-arylation of 1,4-dimethyl-1H-pyrazol-3-amine, a key intermediate in the synthesis of various biologically active molecules. The described methods are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are robust and versatile for the formation of C-N bonds.[1][2]

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The N-arylation of this compound involves the coupling of the amine with an aryl halide in the presence of a metal catalyst (palladium or copper), a suitable ligand, and a base. The choice of catalyst system and reaction conditions can be tailored to the specific aryl halide and desired product.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1] The use of bulky, electron-rich phosphine ligands is crucial for high efficiency.[3] An efficient palladium-catalyzed C-N bond formation for the synthesis of different pyrazole derivatives has been developed using XPhos as a ligand.[4]

Copper-Catalyzed N-arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[2] Modern variations of this reaction often employ ligands such as diamines to facilitate the coupling under milder conditions.[5][6] Copper-catalyzed N-arylation is a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.[7][8]

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-arylation of pyrazole derivatives based on literature precedents for similar substrates.

Table 1: Palladium-Catalyzed N-arylation of Aminopyrazoles - Representative Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2Aryl ChloridePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1102470-85

Table 2: Copper-Catalyzed N-arylation of Pyrazoles - Representative Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl IodideCuI (10)L-proline (20)K₂CO₃DMSO1202475-90
2Aryl BromideCuI (5)TMEDA (10)Cs₂CO₃Dioxane1102470-85

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation of this compound with an Aryl Bromide

This protocol is adapted from established Buchwald-Hartwig amination procedures for substituted aminopyrazoles.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Catalyzed N-arylation of this compound with an Aryl Iodide

This protocol is based on general Ullmann-type coupling reactions of N-heterocycles.[5][6]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add this compound (1.2 mmol) and the aryl iodide (1.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalyst System: - Pd or Cu Source - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction & Extraction monitoring->quench purify Column Chromatography quench->purify product Isolated N-arylated Product purify->product

Caption: General workflow for the N-arylation of this compound.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions amine This compound product N-Aryl-1,4-dimethyl- 1H-pyrazol-3-amine amine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Catalyst (Pd or Cu) catalyst->product ligand Ligand ligand->product base Base base->product solvent Solvent solvent->product

Caption: Key components in the N-arylation of this compound.

References

The Strategic Role of 1,4-dimethyl-1H-pyrazol-3-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,4-dimethyl-1H-pyrazol-3-amine as a key building block in the synthesis of kinase inhibitors. The unique structural features of this starting material make it an invaluable scaffold for developing potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with several FDA-approved drugs incorporating this moiety. This compound offers distinct advantages for scaffold-based drug discovery due to its inherent structural and electronic properties, which can be exploited to achieve high potency and selectivity. This document will focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of kinase inhibitors known to target pathways such as the PI3K/Akt/mTOR and RIPK1 signaling cascades.

Data Presentation

The following tables summarize the in vitro potency and cellular efficacy of representative pyrazole-based kinase inhibitors. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the broader class of pyrazole-containing inhibitors and provide a benchmark for newly synthesized analogues.

Table 1: In Vitro Potency and Cellular Efficacy of Selected Pyrazole-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Cellular EC50 (nM)Cell Line / StimulusReference
Compound A Haspin, CLK1, DYRK1A57 (Haspin)--[1]
Compound B Haspin62--[1]
CPL302253 (54) PI3Kδ2.8--
Compound 8t FLT3, CDK2, CDK40.089 (FLT3)1.22MV4-11 (AML)
Compound 43d CDK16-33-[2]
Necrostatin-1s (Nec-1s) RIPK1182490Jurkat / TNF-α[3]
GSK2982772 RIPK116--[3]

Table 2: Antiproliferative Activity of Representative Pyrazole-Based Inhibitors

InhibitorCell LineCancer TypeGI50 (µM)Reference
Compound 6 HCT116Colon Cancer0.39[4]
Compound 6 MCF7Breast Cancer0.46[4]
Compound 24 HepG2Liver Cancer0.05[4]
Compound 25 HCT116Colon Cancer0.035[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.

G General Workflow for Kinase Inhibitor Synthesis and Evaluation A Starting Material (this compound) B Condensation Reaction (e.g., with a β-ketoester) A->B C Cyclization to form Pyrazolopyrimidine Core B->C D Purification and Characterization (NMR, MS) C->D E In Vitro Kinase Assay (Determine IC50) D->E F Cellular Assays (e.g., Proliferation, Apoptosis) E->F G Lead Optimization F->G

A generalized workflow for the synthesis and evaluation of kinase inhibitors.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->PI3K

Inhibition of the PI3K/Akt signaling pathway by a pyrazolopyrimidine derivative.

G Simplified RIPK1-Mediated Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Apoptosis) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor 1H-pyrazol-3-amine Derivative Inhibitor->RIPK1

Inhibition of RIPK1-mediated necroptosis by a 1H-pyrazol-3-amine derivative.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of pyrazolopyrimidines and provide a reliable methodology for the use of this compound.

Protocol 1: Synthesis of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol

This protocol describes the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol.

Protocol 2: Chlorination of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol

This protocol details the conversion of the hydroxyl group to a chlorine atom, a key step for further functionalization via nucleophilic substitution.

Materials:

  • 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Ice bath

  • Separatory funnel

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain 7-chloro-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, its substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of the inhibitor. Include a no-inhibitor control.

  • Incubate the plate at the optimal temperature for the kinase reaction for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will also deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds with therapeutic potential against a variety of diseases driven by aberrant kinase activity. The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this starting material, continues to be a promising platform for the development of next-generation targeted therapies.

References

Application of 1,4-dimethyl-1H-pyrazol-3-amine in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active molecules. Within the agrochemical industry, the pyrazole scaffold is a well-established pharmacophore, integral to the design of numerous commercial herbicides, fungicides, and insecticides. The specific substitution pattern of this compound offers a unique chemical scaffold for the development of novel crop protection agents. Its amine functionality provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of candidate compounds for biological screening. While direct agrochemical applications of this compound itself are not widely documented, its role as a key intermediate is crucial in the synthesis of more complex and potent active ingredients.

Application in Fungicide Synthesis

The pyrazole ring is a core component of many modern fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and eventual cell death. The amine group of this compound can be readily acylated to form pyrazole carboxamides, a key structural motif for SDHI activity.

Synthesis of a Fungicidal Pyrazole Carboxamide Intermediate

A common strategy in the development of pyrazole-based fungicides is the synthesis of N-aryl pyrazole carboxamides. This compound can be utilized as a precursor to synthesize a key intermediate, 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine, which can then be coupled with various anilines to generate a library of potential fungicides.

Experimental Protocol: Synthesis of 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine.

This brominated intermediate can then be used in subsequent steps, such as amide coupling reactions with various substituted anilines, to produce a range of pyrazole carboxamide derivatives for fungicidal screening.

Application in Herbicide Synthesis

Pyrazole derivatives have been successfully commercialized as herbicides, with a prominent class being inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is crucial for the biosynthesis of plastoquinone and tocopherols in plants, and its inhibition leads to bleaching symptoms and eventual plant death. The structural framework of this compound can be incorporated into molecules designed to target this enzyme.

Design of Potential Herbicidal Pyrazole Amides

Building upon the known pharmacophores for HPPD inhibitors, derivatives of this compound can be synthesized. For instance, the amine group can be derivatized to form amides or sulfonamides, which are common moieties in herbicidally active compounds.

Experimental Protocol: Synthesis of a Pyrazole Amide Herbicide Candidate

  • Materials:

    • This compound

    • Substituted benzoyl chloride (e.g., 2-chloro-5-nitrobenzoyl chloride)

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Add a solution of the substituted benzoyl chloride (1.1 eq) in dichloromethane dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole amide.

The synthesized compounds would then be subjected to biological assays to determine their herbicidal efficacy.

Application in Insecticide Synthesis

The pyrazole scaffold is also a key feature in several classes of insecticides. These compounds often act on the nervous system of insects, for example, by modulating ion channels. The versatility of the pyrazole ring allows for the introduction of various substituents to optimize insecticidal activity and spectrum.

Rationale for Insecticide Development

Derivatives of this compound can be designed to target insect-specific receptors. The amine group can be functionalized to introduce moieties known to interact with insect neuronal targets. For example, the synthesis of pyrazole carboxamides or sulfonamides containing specific lipophilic side chains can lead to compounds with potent insecticidal properties.

General Workflow for Agrochemical Discovery

The development of new agrochemicals from starting materials like this compound follows a structured workflow.

Agrochemical_Discovery_Workflow General Workflow for Agrochemical Discovery from this compound A Starting Material This compound B Chemical Synthesis (e.g., Acylation, Sulfonylation, Halogenation) A->B C Library of Derivatives B->C D High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Candidate Selection F->G H Field Trials & Development G->H

Caption: A simplified workflow for the discovery of new agrochemicals.

Quantitative Data

While specific quantitative data for agrochemicals derived directly from this compound is limited in publicly available literature, the following table presents representative data for analogous pyrazole derivatives to illustrate the potential efficacy.

Compound ClassTarget OrganismBiological ActivityValue
Pyrazole CarboxamideRhizoctonia solaniEC₅₀0.37 µg/mL[1]
Pyrazole CarboxamideAlternaria solaniEC₅₀3.06 µg/mL
Pyrazole AmideDigitaria sanguinalis (herbicide)Root Inhibition~90% at 200 mg/L
Pyrazole DerivativeHelicoverpa armigera (insecticide)Stomach Activity60% at 11 mg/kg

Signaling Pathway Visualization

Many pyrazole-based agrochemicals function by inhibiting specific enzymes. The following diagram illustrates the mode of action of SDHI fungicides.

SDHI_Mode_of_Action Mode of Action of SDHI Fungicides cluster_mitochondrion Fungal Mitochondrion Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibition

Caption: Inhibition of mitochondrial respiration by SDHI fungicides.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its inherent structural features, combined with the ease of functionalization of the amine group, allow for the creation of a wide array of derivatives. While further research is needed to fully explore and document the specific biological activities of compounds directly derived from this particular isomer, the established success of the broader pyrazole class in fungicides, herbicides, and insecticides provides a strong rationale for its continued investigation in agrochemical discovery programs. The synthetic protocols and workflows outlined above provide a foundational framework for researchers to explore the potential of this compound in developing the next generation of crop protection solutions.

References

Application Notes and Protocols for High-Throughput Screening of 1,4-dimethyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1,4-dimethyl-1H-pyrazol-3-amine derivatives. This class of compounds, built upon the privileged pyrazole scaffold, holds significant potential for the discovery of novel therapeutic agents, particularly in the area of oncology and inflammatory diseases. The protocols detailed below are designed for the efficient evaluation of large compound libraries to identify and characterize lead candidates.

Introduction

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. Derivatives of pyrazole have demonstrated a wide range of biological activities, including the inhibition of protein kinases that are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, making them key targets for drug discovery. This document outlines protocols for primary HTS assays to assess the cytotoxic effects of this compound derivatives and for secondary, more target-specific assays focused on kinase inhibition.

Data Presentation: Bioactivity of Pyrazole Derivatives

The following tables summarize the bioactivity of various pyrazole derivatives as reported in the literature. While specific data for this compound derivatives are limited, the data for structurally related pyrazoles provide a valuable reference for expected activity and assay development.

Table 1: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)Reference
N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamineHep (human laryngeal carcinoma)Not Specified6.92 µg/mL[1]
N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamineP815 (murine mastocytoma)Not Specified37.21 µg/mL[1]
3,5-diphenyl-1H-pyrazoleCFPAC-1 (pancreatic cancer)MTT Assay61.7 ± 4.9[2][3]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (breast cancer)MTT Assay81.48 ± 0.89[2][3]
1-Aryl-1H-pyrazole-fused curcumin analogsMDA-MB-231 (breast cancer)MTT Assay3.64 - 16.13[4]
1-Aryl-1H-pyrazole-fused curcumin analogsHepG2 (liver cancer)MTT Assay3.64 - 16.13[4]
1H-Pyrazolo[3,4-d]pyrimidine derivativeA549 (non-small cell lung cancer)Not Specified8.21[4]
1H-Pyrazolo[3,4-d]pyrimidine derivativeHCT116 (colorectal carcinoma)Not Specified19.56[4]
Indole-pyrazole hybridHCT116, MCF7, HepG2, A549Not Specified< 23.7[4]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget KinaseAssay TypeIC50 (nM)Reference
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Not Specified5[5]
Pyrazolo[3,4-g]isoquinoline derivativeHaspinADP-Glo167[6]
Pyrazolo[3,4-g]isoquinoline derivativeCLK1ADP-Glo101[6]
1H-Pyrazol-3-amine derivativeRIPK1Not SpecifiedLow nanomolar[7]
3-Amino-1H-pyrazole derivativeCDK16Not SpecifiedEC50 = 33[8]
1H-Pyrazolo[3,4-d]pyrimidine derivativeEGFR (wild-type)Not Specified16[4]
1H-Pyrazolo[3,4-d]pyrimidine derivativeEGFR (T790M mutant)Not Specified236[4]
Indole-pyrazole hybridCDK2Not Specified74[4]

Experimental Protocols

Cell Viability High-Throughput Screening (MTT Assay)

This assay serves as a primary screen to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well or 384-well clear flat-bottom plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for active compounds.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight seed_cells->incubate_attach add_compounds Add Compound Dilutions incubate_attach->add_compounds incubate_treat Incubate 48-72h add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the cell viability MTT assay.
In Vitro Kinase Inhibition High-Throughput Screening (ADP-Glo™ Assay)

This biochemical assay is designed to quantify the activity of a specific kinase and the inhibitory potential of the test compounds. It is a suitable secondary screen for hits identified from the primary cytotoxicity screen.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A, Akt1, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Reading:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot dose-response curves and determine the IC50 values for active compounds.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow start Start add_compound Add Compound/Control to Plate start->add_compound add_kinase_substrate Add Kinase/Substrate Mixture add_compound->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubate_kinase Incubate at 30°C for 60 min add_atp->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent incubate_kinase->add_adp_glo incubate_adp_glo Incubate at RT for 40 min add_adp_glo->incubate_adp_glo add_detection Add Kinase Detection Reagent incubate_adp_glo->add_detection incubate_detection Incubate at RT for 30-60 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data (IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Signaling Pathways of Interest

Many pyrazole derivatives have been shown to target protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and differentiation. High-throughput screening of this compound derivatives should consider their potential to modulate these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Simplified PI3K/Akt signaling pathway.
Cyclin-Dependent Kinase (CDK) Signaling

CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is tightly regulated by cyclins. The deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.

CDK_Pathway CDK-Mediated Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase G1_CDK CDK4/6-Cyclin D S_CDK CDK2-Cyclin E/A G1_CDK->S_CDK Promotes G1/S Transition CellCycle Cell Cycle Progression G1_CDK->CellCycle M_CDK CDK1-Cyclin B S_CDK->M_CDK Promotes S Phase Progression S_CDK->CellCycle M_CDK->G1_CDK Promotes Mitosis M_CDK->CellCycle

Caption: Role of CDKs in cell cycle progression.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. By employing a primary cytotoxicity screen followed by more specific biochemical kinase assays, researchers can efficiently identify and characterize promising lead compounds. The included data and pathway diagrams serve as a valuable resource for guiding experimental design and interpreting results in the quest for novel therapeutics. It is important to note that the provided protocols are general templates and may require optimization for specific cell lines, kinases, and compound libraries.

References

Application Notes and Protocols for the Scale-up Synthesis of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1,4-dimethyl-1H-pyrazol-3-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is based on the classical and robust approach of pyrazole formation through the condensation of a β-ketonitrile with a substituted hydrazine. This application note details a two-step process commencing with the synthesis of the key intermediate, 2-methyl-3-oxobutanenitrile, followed by its cyclization with methylhydrazine. The protocol includes considerations for reaction scale-up, purification, and characterization of the final product. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.

Introduction

Pyrazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of therapeutic agents and agrochemicals due to their diverse biological activities. Specifically, 3-aminopyrazole scaffolds are key components in numerous kinase inhibitors and other targeted therapies. The target molecule, this compound, offers a versatile platform for further chemical modifications. The presented synthetic route is designed to be scalable, cost-effective, and amenable to standard industrial chemical processes.

A primary challenge in the synthesis of N-substituted pyrazoles from unsymmetrical β-dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity of the condensation reaction. This protocol addresses this challenge by providing a clear pathway and characterization methods to ensure the desired isomer is obtained.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main stages:

  • Synthesis of 2-methyl-3-oxobutanenitrile (precursor): Claisen condensation of an acetate ester with propionitrile.

  • Synthesis of this compound (final product): Cyclocondensation of 2-methyl-3-oxobutanenitrile with methylhydrazine.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation start1 Ethyl Acetate + Propionitrile base Sodium Ethoxide (Base) start1->base 1. Add to base reaction1 Claisen Condensation base->reaction1 2. Heat workup1 Acidic Work-up & Purification reaction1->workup1 3. Quench precursor 2-Methyl-3-oxobutanenitrile workup1->precursor reaction2 Cyclocondensation precursor->reaction2 4. React with start2 Methylhydrazine start2->reaction2 workup2 Solvent Removal & Extraction reaction2->workup2 5. Process purification Distillation/Crystallization workup2->purification product This compound purification->product

Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Scale-up Synthesis of 2-methyl-3-oxobutanenitrile

This procedure is adapted from established methods for Claisen-type condensations.

Materials and Equipment:

  • Large-volume, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating mantle and cooling bath.

  • Ethyl acetate (reagent grade)

  • Propionitrile (reagent grade)

  • Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

  • Toluene (or another suitable high-boiling solvent)

  • Hydrochloric acid (concentrated)

  • Sodium chloride

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Vacuum distillation apparatus

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge the reaction vessel with a solution of sodium ethoxide in toluene.

  • Addition of Reactants: While stirring, add a mixture of ethyl acetate and propionitrile dropwise to the sodium ethoxide suspension at a rate that maintains the reaction temperature below 40°C. An exothermic reaction is expected.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid to neutralize the base.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude 2-methyl-3-oxobutanenitrile can be purified by vacuum distillation.

Quantitative Data (Exemplary):

ParameterValue
Scale 1 mole
Ethyl Acetate1.2 moles
Propionitrile1.0 mole
Sodium Ethoxide1.1 moles
Solvent (Toluene)2 L
Reaction Temp.85°C
Reaction Time3 hours
Yield (Typical) 75-85%
Purity (Post-distillation)>95%
Part 2: Scale-up Synthesis of this compound

Materials and Equipment:

  • Reaction vessel with stirrer, condenser, and temperature control.

  • Methylhydrazine

  • 2-methyl-3-oxobutanenitrile (from Part 1)

  • Ethanol or acetic acid (solvent)

  • Sodium hydroxide solution

  • Ethyl acetate or dichloromethane (for extraction)

  • Rotary evaporator

  • Crystallization vessel or vacuum distillation setup

Protocol:

  • Reaction Setup: Charge the reaction vessel with a solution of 2-methyl-3-oxobutanenitrile in a suitable solvent such as ethanol or acetic acid.

  • Addition of Methylhydrazine: Cool the solution to 0-5°C and add methylhydrazine dropwise, maintaining the temperature. A mild exotherm may be observed.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The reaction progress should be monitored (e.g., by LC-MS) to ensure complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution to a pH of >10.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., toluene/heptane).

Quantitative Data (Exemplary):

ParameterValue
Scale 0.5 mole
2-methyl-3-oxobutanenitrile0.5 mole
Methylhydrazine0.55 mole
Solvent (Ethanol)1 L
Reaction Temp.Reflux (approx. 78°C)
Reaction Time6 hours
Yield (Typical) 80-90%
Purity (Post-purification)>98%
Regioselectivity Considerations

The reaction of 2-methyl-3-oxobutanenitrile with methylhydrazine can potentially yield two regioisomers: the desired this compound and the isomeric 1,4-dimethyl-1H-pyrazol-5-amine. The regiochemical outcome is influenced by the reaction conditions, particularly the pH.

  • Acidic Conditions: Generally favor the attack of the more nucleophilic nitrogen of methylhydrazine (the one without the methyl group) on the more electrophilic carbonyl carbon, which after cyclization leads to the 5-amino pyrazole.

  • Neutral or Basic Conditions: Can favor the formation of the 3-amino pyrazole.

It is crucial to perform a thorough characterization of the final product to confirm its isomeric identity. Techniques such as 1H NMR, 13C NMR, and NOE experiments are essential to distinguish between the two possible isomers.

Regioselectivity cluster_input Reactants cluster_pathways Reaction Pathways cluster_products Potential Products ketonitrile 2-Methyl-3-oxobutanenitrile acidic Acidic Conditions ketonitrile->acidic basic Neutral/Basic Conditions ketonitrile->basic hydrazine Methylhydrazine hydrazine->acidic hydrazine->basic product_A 1,4-dimethyl-1H-pyrazol-5-amine (Isomer A) acidic->product_A Favored product_B This compound (Desired Product) basic->product_B Favored

Regioselectivity in pyrazole synthesis.
Safety and Handling

  • Methylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Propionitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • The initial Claisen condensation can be exothermic. Ensure adequate cooling and controlled addition of reagents.

  • The neutralization of the basic reaction mixture with concentrated acid is highly exothermic and should be performed with caution and efficient cooling.

Conclusion

The provided protocol offers a robust and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly during the cyclization step, is essential to ensure the desired regioselectivity. The detailed procedures for synthesis and purification are intended to be adaptable to various scales, making this application note a valuable resource for researchers and professionals in drug development and chemical synthesis.

Application Notes: Synthesis and Utility of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are of significant interest to the pharmaceutical and medicinal chemistry sectors. As structural isosteres of purines, they can interact with a wide range of biological targets, often functioning as inhibitors of enzymes such as kinases.[1][2] This structural similarity to endogenous molecules like adenine allows them to compete for binding sites on enzymes that play crucial roles in cell signaling pathways. The deregulation of these pathways is a hallmark of many diseases, including cancer. Consequently, pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold in drug discovery, with numerous derivatives being investigated for their therapeutic potential.[3]

Application in Kinase Inhibition

A prominent application of pyrazolo[3,4-d]pyrimidines is in the development of kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key mechanism in signal transduction. Aberrant kinase activity is a common driver of cancer cell proliferation, survival, and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be effective inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Src family kinases.[4] By blocking the activity of these enzymes, these compounds can disrupt the signaling cascades that promote tumor growth.

Focus on 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This document provides a detailed protocol for the synthesis of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from 1,4-dimethyl-1H-pyrazol-3-amine. The N-methylation at the 1-position of the pyrazole ring can influence the compound's pharmacokinetic properties and binding affinity to target proteins. The methyl groups at positions 5 and 7 of the pyrimidine ring can also be varied to explore structure-activity relationships (SAR) and optimize the compound's biological activity. The resulting compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol details the cyclocondensation reaction of this compound with ethyl acetoacetate to yield the target pyrazolo[3,4-d]pyrimidin-4-one.

Materials:

  • This compound (commercially available)

  • Ethyl acetoacetate

  • Acetic acid (glacial)

  • Ethanol

  • Sodium hydroxide (for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and glacial acetic acid (as solvent and catalyst).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

  • Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.

Data Presentation

Reactant 1Reactant 2ProductSolventTemperatureTime (h)Yield (%)Reference
This compoundEthyl acetoacetate1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneAcetic AcidReflux4-675-85 (estimated)Adapted from general procedures

Mandatory Visualizations

G cluster_0 Synthesis of this compound (Starting Material) cluster_1 Synthesis of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one cluster_2 Characterization start Commercially Available This compound reactants This compound + Ethyl Acetoacetate start->reactants reaction Cyclocondensation (Acetic Acid, Reflux) reactants->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one purification->product characterization NMR Spectroscopy Mass Spectrometry Melting Point product->characterization

Caption: Experimental workflow for the synthesis and characterization of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Pyrazolo Pyrazolo[3,4-d]pyrimidine (Inhibitor) Pyrazolo->Src Inhibition Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 1,4-Dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 1,4-dimethyl-1H-pyrazol-3-amine to enable its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The resulting pyrazolyl-triazole conjugates are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors.

Part 1: Synthesis of "Clickable" this compound Derivatives

To utilize this compound in click chemistry, it must first be functionalized with either an azide or a terminal alkyne group. The primary amine at the C3 position is the most suitable site for this modification. Below are two proposed synthetic protocols for generating these "clickable" pyrazole derivatives.

Protocol 1.1: Synthesis of 3-Azido-1,4-dimethyl-1H-pyrazole via Diazotization

This protocol describes the conversion of the primary amine of this compound to an azide group via a diazonium salt intermediate. This method is adapted from general procedures for the diazotization of aromatic and heteroaromatic amines[1][2].

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a solution of 2 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise to the pyrazole solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the in situ formed diazonium salt[1][3]. Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

  • Reaction Completion and Extraction: Allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature for an additional 2 hours. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-azido-1,4-dimethyl-1H-pyrazole.

Protocol 1.2: Synthesis of an Alkynylated Pyrazole via N-Alkylation

This protocol details the N-alkylation of this compound with propargyl bromide to introduce a terminal alkyne functionality. This is a standard method for the propargylation of amines[4][5].

Experimental Protocol:

  • Reactant Mixture: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (2.0 eq).

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature[5].

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to obtain N-(1,4-dimethyl-1H-pyrazol-3-yl)prop-2-yn-1-amine.

Table 1: Summary of Quantitative Data for Pyrazole Functionalization

Compound NameStarting MaterialReagentsSolventYield (%)Purity (%)
3-Azido-1,4-dimethyl-1H-pyrazoleThis compound1. HCl, NaNO₂ 2. NaN₃Water65>95
N-(1,4-dimethyl-1H-pyrazol-3-yl)prop-2-yn-1-amineThis compoundPropargyl bromide, K₂CO₃DMF80>97

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The functionalized pyrazole derivatives can be readily used in the copper(I)-catalyzed "click" reaction to form stable 1,2,3-triazole linkages. This reaction is highly efficient and tolerates a wide range of functional groups[6][7][8].

Protocol 2.1: General Procedure for CuAAC Reaction

This protocol provides a general method for the CuAAC reaction between the synthesized pyrazole derivatives and a corresponding alkyne or azide partner[8].

Experimental Protocol:

  • Reactant Preparation: In a reaction vial, dissolve the pyrazole-azide (1.0 eq) and a terminal alkyne (1.0 eq) (or pyrazole-alkyne and an organic azide) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow/green.

  • Reaction Progress: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride to remove copper salts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 1,4-disubstituted 1,2,3-triazole product can be purified by column chromatography or recrystallization.

Table 2: Representative CuAAC Reaction Data

Pyrazole DerivativeCoupling PartnerProductYield (%)Purity (%)
3-Azido-1,4-dimethyl-1H-pyrazolePhenylacetylene1-(1,4-Dimethyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole92>98
N-(1,4-dimethyl-1H-pyrazol-3-yl)prop-2-yn-1-amineBenzyl azideN-((1-(Benzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dimethyl-1H-pyrazol-3-amine88>98

Part 3: Application in Kinase Inhibition Studies

Pyrazole and triazole moieties are privileged structures in medicinal chemistry, frequently found in kinase inhibitors. The combination of these two heterocycles through a click-generated triazole linker can produce potent and selective inhibitors targeting key signaling pathways implicated in cancer, such as the RAS-RAF-MEK-ERK pathway[9][10][11].

Experimental Workflow

The overall workflow from the starting pyrazole amine to the final triazole product for biological screening is depicted below.

G cluster_0 Functionalization cluster_1 Click Chemistry cluster_2 Application A This compound B Diazotization (Protocol 1.1) A->B C N-Alkylation (Protocol 1.2) A->C D 3-Azido-1,4-dimethyl-1H-pyrazole B->D E Alkynyl-functionalized Pyrazole C->E F CuAAC Reaction (Protocol 2.1) D->F E->F G Pyrazolyl-Triazole Conjugate F->G H Purification & Characterization G->H I Biological Screening (e.g., Kinase Assay) H->I

Caption: Experimental workflow for synthesis and application.

Targeting the BRAF Signaling Pathway

The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in BRAF, such as BRAF V600E, lead to constitutive activation of this pathway and are found in a high percentage of melanomas and other cancers[9][12][13]. The synthesized pyrazolyl-triazole compounds can be screened for their inhibitory activity against mutated BRAF.

G cluster_pathway BRAF-MEK-ERK Signaling Pathway cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor Pyrazolyl-Triazole Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF signaling pathway.

The pyrazolyl-triazole compound is hypothesized to bind to the ATP-binding site of the BRAF kinase domain, preventing the phosphorylation and activation of MEK, thereby inhibiting downstream signaling and suppressing cancer cell proliferation[14][15]. The efficacy of these compounds can be quantified through IC₅₀ values determined from in vitro kinase assays and cellular proliferation assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 1,4-dimethyl-1H-pyrazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-step process. First, the precursor 3-amino-4-methyl-1H-pyrazole is synthesized. This is followed by a selective N-methylation of the pyrazole ring at the N1 position.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenge lies in the selective methylation of the pyrazole ring. Pyrazoles have two adjacent nitrogen atoms (N1 and N2) with similar reactivity, which can lead to the formation of a mixture of N1 and N2 methylated isomers. Traditional methylating agents often provide poor selectivity. Another challenge can be the synthesis of the initial 3-amino-4-methyl-1H-pyrazole precursor in high yield and purity.

Q3: How can I improve the N1-selectivity of the methylation step?

Several strategies can be employed to enhance N1-selectivity:

  • Steric Hindrance: Using a bulky methylating agent can favor methylation at the less sterically hindered N1 position.

  • Protecting Groups: Temporarily blocking the N2 position with a protecting group can direct methylation to N1. The protecting group is subsequently removed.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N2 isomers.

Q4: What are common side reactions to be aware of?

A common side reaction is over-methylation, leading to the formation of a quaternary pyrazolium salt. This is more likely with highly reactive methylating agents or prolonged reaction times. Additionally, methylation can potentially occur on the exocyclic amino group, although this is generally less favored.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 3-amino-4-methyl-1H-pyrazole (precursor) Incomplete cyclization reaction.- Increase reaction time or temperature. - Ensure efficient removal of water formed during the reaction.
Impure starting materials.- Use freshly distilled or purified reactants.
Suboptimal pH for the cyclization.- Adjust the pH of the reaction mixture. For hydrazine-based cyclizations, a slightly acidic to neutral pH is often optimal.
Low yield of this compound Poor N1-regioselectivity, leading to a mixture of isomers that are difficult to separate.- Employ a sterically hindered methylating agent. - Optimize reaction conditions (base, solvent, temperature) to favor N1 methylation. - Consider a protecting group strategy for the N2 position.
Incomplete methylation reaction.- Increase the equivalents of the methylating agent. - Extend the reaction time or increase the temperature, while monitoring for side product formation.
Degradation of the product during workup.- Use milder workup conditions (e.g., avoid strong acids or bases). - Minimize exposure to heat and light.
Loss of product during purification.- Optimize the chromatography conditions (e.g., solvent system, stationary phase). - Consider alternative purification methods like crystallization or distillation under reduced pressure.
Presence of N2-methylated isomer Non-selective methylating agent used.- Switch to a more selective methylating agent (e.g., a sterically bulky one).
Reaction conditions favoring N2 methylation.- Screen different solvents and bases. A less polar solvent may favor N1 alkylation.
Formation of quaternary pyrazolium salt (over-methylation) Excess of a highly reactive methylating agent.- Use a stoichiometric amount of the methylating agent. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Prolonged reaction time or high temperature.- Reduce the reaction time and/or temperature.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-methyl-1H-pyrazole

This protocol is a general procedure based on the condensation of a β-ketonitrile with hydrazine.

Materials:

  • 2-cyano-3-oxobutane (α-methylacetoacetonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-cyano-3-oxobutane in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add hydrazine hydrate to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain

Technical Support Center: Purification of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-dimethyl-1H-pyrazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as methylhydrazine and a β-keto nitrile precursor. A significant potential impurity is the regioisomeric byproduct, 1,5-dimethyl-1H-pyrazol-3-amine, which can form depending on the synthetic route.[1] Additionally, side reactions may lead to the formation of colored impurities, resulting in a yellow or reddish hue in the crude product.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for this compound, which is a liquid at room temperature, are column chromatography and vacuum distillation. Purification can also be achieved by converting the amine to its hydrochloride salt, which can then be purified by recrystallization.

Q3: How can I effectively remove colored impurities from my sample?

A3: Colored impurities can often be removed by treating the crude product with activated carbon followed by filtration before proceeding with a primary purification method like distillation or column chromatography. In some cases, these impurities are less polar and can be separated during column chromatography.

Q4: My purified this compound is degrading upon storage. How can I prevent this?

A4: Amines can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. If the compound is particularly sensitive, storing it as the more stable hydrochloride salt is a viable alternative.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities (Overlapping Spots on TLC) - Inappropriate solvent system (eluent). - Incorrect stationary phase.- Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). - If the compound is basic, consider using a basic alumina stationary phase instead of silica gel.[2] - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel.
Product is not Eluting from the Column - Solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Product Elutes too Quickly (High Rf) - Solvent system is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Streaking or Tailing of the Product Spot on TLC/Column - Compound is too polar for the stationary phase. - Sample is acidic or basic. - Sample is overloaded on the column.- Use a more polar solvent system. - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Recrystallization (of the Hydrochloride Salt)
Issue Possible Cause(s) Troubleshooting Steps
Product Does Not Dissolve in the Hot Solvent - Incorrect solvent choice. - Insufficient solvent volume.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for amine salts include ethanol, methanol, or isopropanol, sometimes with the addition of a co-solvent. - Gradually add more hot solvent until the solid dissolves.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated.- Use a lower-boiling point solvent. - Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal to induce crystallization.[3]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then attempt to cool again. - Try a different solvent or a mixture of solvents (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).
Low Recovery of the Product - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The product has some solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping or Uncontrolled Boiling - Uneven heating. - Lack of boiling chips or magnetic stirring.- Use a heating mantle with a magnetic stirrer for even heating. - Add fresh boiling chips or a magnetic stir bar to the distillation flask.
Product is Not Distilling at the Expected Temperature - The vacuum is not low enough. - Thermometer is placed incorrectly.- Check the vacuum system for leaks. Ensure the pump is functioning correctly. - The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
Product Decomposes During Distillation - The temperature of the distillation pot is too high.- Use a lower pressure (higher vacuum) to decrease the boiling point of the compound.

Experimental Protocols

Column Chromatography (General Protocol)

A general protocol for the purification of pyrazole derivatives by column chromatography is as follows:

  • Stationary Phase Selection: Choose a suitable stationary phase. Silica gel is common, but for basic compounds like this compound, basic alumina can be advantageous to prevent streaking.[2]

  • Eluent Selection: Determine an appropriate solvent system by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For pyrazole derivatives, ratios from 9:1 to 1:1 (non-polar:polar) are often effective.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar eluent and pour it into the column. Allow it to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable recrystallization solvent.[4]

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[3]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Vacuum Distillation (General Protocol)
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Heating and Stirring: Place the crude this compound in the distillation flask with a magnetic stir bar. Use a heating mantle connected to a variable transformer for controlled heating.

  • Vacuum Application: Slowly and carefully apply the vacuum to the system.

  • Distillation: Gradually heat the sample while stirring. Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.

  • Completion: Once the desired fraction has been collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.

Data Summary

Table 1: Column Chromatography Systems for Pyrazole Derivatives

Stationary Phase Eluent System Compound Type Reference
Silica GelHexane / Ethyl Acetate (e.g., 30% EA)N-Aryl and N-Alkyl Pyrazoles[2][5]
Basic AluminaPentane / Diethyl Ether (Gradient: 0-60% Et₂O)N-Alkyl Pyrazole[2][5]
Neutral AluminaHexane / Tetrahydrofuran (Gradient: 0-40% THF)N-Alkyl Pyrazole Ester[2][5]
Silica GelEthyl Acetate / Hexane (2:8)Pyrazolyl Phthalazine-dione

Table 2: Recrystallization Solvents for Pyrazole Derivatives

Compound Type Solvent Reference
Pyrazolyl Phthalazine-dioneMethanol
3,5-dimethyl-1H-pyrazolePetroleum Ether (90-100°C)[6]
AminopyrazolecarbonitrilesBenzene or Dioxane
General Amines (as salts)Ethanol, Methanol, Isopropanol[4]

Visualizations

experimental_workflow cluster_liquid Liquid Purification cluster_solid Solid Purification crude Crude 1,4-dimethyl- 1H-pyrazol-3-amine liquid Is the sample a liquid? crude->liquid chromatography Column Chromatography crude->chromatography solid Is the sample a solid (e.g., hydrochloride salt)? liquid->solid No (or convert to salt) distillation Vacuum Distillation liquid->distillation Yes recrystallization Recrystallization solid->recrystallization Yes purified Purified Product distillation->purified chromatography->purified recrystallization->purified

Caption: Decision workflow for selecting a purification technique.

troubleshooting_pathway cluster_column Column Chromatography cluster_recrystal Recrystallization cluster_solutions Potential Solutions start Purification Issue Identified poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution streaking Streaking/Tailing start->streaking oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals change_eluent Change Eluent Polarity poor_sep->change_eluent no_elution->change_eluent add_modifier Add Modifier (e.g., TEA) streaking->add_modifier slow_cool Slower Cooling / Seed Crystal oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent no_crystals->change_solvent

Caption: Common purification issues and their potential solutions.

References

Technical Support Center: Synthesis of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dimethyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclocondensation reaction between a β-ketonitrile, specifically 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile), and methylhydrazine. This reaction proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization to form the pyrazole ring.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges include controlling the regioselectivity of the cyclization to obtain the desired 1,4-dimethyl isomer over the 1,5-dimethyl isomer, preventing the formation of stable hydrazone intermediates, and avoiding side reactions related to the starting materials.

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. A common mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Hydrolysis of the β-ketonitrile starting material. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC or LC-MS to ensure full consumption of starting materials. If necessary, increase the reaction time or temperature. 2. Use anhydrous solvents and reagents. Control the pH to avoid strongly acidic or basic conditions that promote hydrolysis. 3. Optimize the reaction temperature. Typically, these reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent.
Presence of a Major Side Product 1. Formation of the isomeric 1,5-dimethyl-1H-pyrazol-3-amine. 2. Incomplete cyclization, leaving the hydrazone intermediate.1. The regioselectivity is highly dependent on reaction conditions. Acidic conditions often favor the formation of the 1,5-isomer, while neutral or slightly basic conditions may favor the desired 1,4-isomer. A systematic screen of reaction pH and temperature is recommended. 2. Ensure sufficient reaction time and temperature for complete cyclization. Addition of a catalytic amount of acid (e.g., acetic acid) can sometimes promote the cyclization of the hydrazone.
Multiple Unidentified Impurities in the Crude Product 1. Decomposition of methylhydrazine. 2. Self-condensation of the β-ketonitrile. 3. Use of impure starting materials.1. Use freshly distilled methylhydrazine and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. 2. Add the β-ketonitrile slowly to the solution of methylhydrazine to maintain a low concentration of the keto-nitrile. 3. Ensure the purity of starting materials by appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
Difficulty in Purifying the Product 1. Co-elution of isomeric products during column chromatography. 2. Oily nature of the product preventing crystallization.1. Try different solvent systems for chromatography. A change in the polarity of the mobile phase or the use of a different stationary phase (e.g., alumina) may improve separation. 2. Attempt to form a salt of the product (e.g., hydrochloride or oxalate) which may be more crystalline and easier to purify by recrystallization.

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol is a representative procedure based on established methods for pyrazole synthesis.

Materials:

  • 2-methyl-3-oxobutanenitrile

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of methylhydrazine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a catalytic amount of acetic acid.

  • Slowly add a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol to the methylhydrazine solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

Synthesis Pathway and Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions A 2-Methyl-3-oxobutanenitrile C Hydrazone Intermediate A->C + Methylhydrazine F Hydrolysis Products A->F Hydrolysis (H2O) B Methylhydrazine B->C D This compound (Desired Product) C->D Cyclization E 1,5-Dimethyl-1H-pyrazol-3-amine (Isomeric Impurity) C->E Alternative Cyclization

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting Workflow

G start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Check for incomplete reaction (TLC/LC-MS) check_yield->incomplete_reaction Yes hydrolysis Check for starting material hydrolysis check_yield->hydrolysis Yes isomer Isomeric impurity present? check_purity->isomer Yes hydrazone Hydrazone intermediate present? check_purity->hydrazone Yes other_impurities Other impurities? check_purity->other_impurities Yes end Successful Synthesis check_purity->end No optimize_temp Optimize temperature and time incomplete_reaction->optimize_temp anhydrous Use anhydrous conditions hydrolysis->anhydrous adjust_ph Adjust pH to control regioselectivity isomer->adjust_ph force_cyclization Increase temperature/time for cyclization hydrazone->force_cyclization check_sm_purity Check starting material purity other_impurities->check_sm_purity

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Optimizing Coupling Reactions for 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 1,4-dimethyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most prevalent coupling reactions for this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for C-C bond formation. Additionally, standard amide bond formation reactions are frequently employed to couple the amine with carboxylic acids.

Q2: What are the key challenges when working with this compound in coupling reactions?

A2: The electron-rich nature of the pyrazole ring and the presence of the amino group can sometimes lead to catalyst inhibition or undesired side reactions in palladium-catalyzed couplings.[1] The methyl groups at the N1 and C4 positions can also introduce steric hindrance, potentially affecting reaction rates and yields. For amide bond formation, the basicity of the pyrazole nitrogen atoms can sometimes interfere with the reaction.

Q3: How do the methyl groups on the pyrazole ring influence its reactivity?

A3: The N-methyl group prevents competing N-H functionalization that can occur with unprotected pyrazoles.[2] The C4-methyl group increases the electron density of the pyrazole ring, which can enhance the rate of oxidative addition in some cross-coupling reactions. However, it can also introduce steric hindrance that may require careful selection of ligands and catalysts to overcome.

Troubleshooting Guides

This section provides solutions to common problems encountered during the coupling of this compound.

Buchwald-Hartwig Amination Troubleshooting

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Catalyst Inactivation Ensure rigorous exclusion of oxygen and moisture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[2] Use a fresh, high-quality palladium precatalyst.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuBrettPhos, as these are often effective for coupling heteroaromatic amines.[3]
Incorrect Base The choice of base is critical. Strong bases like NaOt-Bu or LHMDS are commonly used. However, for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.
Low Reaction Temperature For challenging couplings, especially with less reactive aryl chlorides, increasing the reaction temperature (e.g., to 80-120 °C) may be necessary.

Problem: Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide)

Possible Cause Suggested Solution
Presence of Water Ensure all reagents and solvents are anhydrous.
Suboptimal Ligand-to-Metal Ratio Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is effective.
Incorrect Base A base that is too strong or used in large excess can sometimes promote side reactions. Consider using a weaker base or a stoichiometric amount.
Suzuki-Miyaura Coupling Troubleshooting

Problem: Low Yield of C-C Coupled Product

Possible Cause Suggested Solution
Decomposition of Boronic Acid/Ester Use fresh, high-purity boronic acid or ester. Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts.
Inefficient Transmetalation Ensure the use of an appropriate base (e.g., K₂CO₃, K₃PO₄, or CsF) to facilitate the transmetalation step. The choice of solvent can also be critical; often a mixture of an organic solvent (e.g., dioxane, toluene) and water is used.[1]
Catalyst Poisoning The nitrogen atoms of the pyrazole can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this issue.[1]
Amide Bond Formation Troubleshooting

Problem: Incomplete Reaction or Low Yield

Possible Cause Suggested Solution
Insufficient Activation of Carboxylic Acid Use a reliable coupling agent such as HATU, HOBt/EDC, or convert the carboxylic acid to a more reactive acyl chloride or mixed anhydride.
Base Interference The basicity of the pyrazole nitrogens can interfere with the coupling reaction. The addition of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) can help to neutralize any generated acid and drive the reaction to completion.
Steric Hindrance For sterically hindered carboxylic acids or if the reaction is sluggish, increasing the reaction temperature or using a more potent activating agent may be necessary.

Experimental Protocols

The following are general starting points for experimental protocols. Optimization of specific parameters may be required for your particular substrate.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M). Add the base (e.g., NaOt-Bu, 1.5 equiv).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling (using a pyrazole boronic ester)
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the pyrazole boronic ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.

General Protocol for Amide Bond Formation
  • Acid Activation (if necessary): In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or DMF). Add a coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir for 15-30 minutes.

  • Amine Addition: Add this compound (1.2 equiv) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for related pyrazole coupling reactions to provide a starting point for optimization.

Table 1: Buchwald-Hartwig Amination of Substituted Pyrazoles with Aryl Bromides

Pyrazole SubstrateAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-1-methylpyrazoleAnilinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001885
3-Amino-1-phenylpyrazole4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1102478
5-Amino-1-methylpyrazole1-Bromo-4-methoxybenzeneXPhos Pd G3 (2)-Cs₂CO₃t-BuOH1001692

Table 2: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids/Esters with Aryl Halides

Pyrazole Boronic DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Methylpyrazole-4-boronic acid pinacol ester4-ChloroanisolePdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O901288
1H-Pyrazole-4-boronic acid2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851675
1,3-Dimethylpyrazole-5-boronic acid1-Iodo-3-nitrobenzeneXPhos Pd G2 (2)-K₃PO₄Toluene/H₂O100891

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Aryl Halide, This compound, Catalyst, & Ligand B Establish Inert Atmosphere A->B C Add Degassed Solvent & Base B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS D->E F Quench with Water & Extract E->F G Dry, Concentrate, & Purify F->G H H G->H Characterize Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting_Low_Yield Start Low or No Yield in Coupling Reaction Q1 Are all reagents pure and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst system appropriate? A1_Yes->Q2 Action1 Purify/dry reagents and solvents A1_No->Action1 End Re-run Experiment Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the reaction conditions optimal? A2_Yes->Q3 Action2 Screen different Pd precatalysts and ligands A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Action3 Optimize temperature, base, and reaction time A3_No->Action3 Action3->End

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

References

Stability issues of 1,4-dimethyl-1H-pyrazol-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,4-dimethyl-1H-pyrazol-3-amine under acidic conditions. The following information is designed to help troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound in an acidic environment.

Q1: My solution of this compound in acidic media is showing a gradual loss of the parent compound over time. What is the likely cause?

A1: The primary cause for the loss of this compound in acidic media is likely acid-catalyzed hydrolysis. The pyrazole ring, particularly with an amino substituent, can be susceptible to degradation in the presence of strong acids. The N-methylation at the 1-position can also influence the electronic properties of the ring and its stability.

Troubleshooting Steps:

  • pH Control: If your experimental conditions allow, consider using a less acidic buffer system.

  • Temperature: Perform your experiment at the lowest feasible temperature to slow down the rate of degradation.

  • Reaction Time: Minimize the exposure time of the compound to highly acidic conditions.

  • Inert Atmosphere: While hydrolysis is the primary concern, oxidative degradation can sometimes occur. Working under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

Q2: I am observing the formation of unknown peaks in my HPLC analysis after exposing this compound to acidic conditions. What could these be?

A2: Under acidic conditions, this compound may undergo several degradation pathways, leading to various products. A plausible, though not definitively reported, pathway is the hydrolysis of the amino group, which could potentially lead to the corresponding hydroxylated pyrazole. Ring opening is another possibility for pyrazolium salts, which can form under acidic conditions.

Potential Degradation Products:

  • 1,4-dimethyl-1H-pyrazol-3-ol: Resulting from the hydrolysis of the 3-amino group.

  • Ring-opened byproducts: Acid-catalyzed ring cleavage could lead to various acyclic compounds.

Troubleshooting Steps:

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks. This information is crucial for proposing potential structures for the degradation products.

  • Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols section) to intentionally generate and identify the degradation products.

Q3: How can I quantify the stability of this compound in my acidic formulation?

A3: A stability-indicating HPLC method is the most common approach to quantify the degradation of your compound over time. This involves monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Quantitative Stability Assessment:

  • Develop an HPLC method that can separate the parent compound from its potential degradation products.

  • Prepare your formulation and store it under your desired acidic conditions and temperature.

  • At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate how to present such data.

Table 1: Forced Degradation of this compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl (RT)2492.55.81.7
0.1 M HCl (60°C)875.318.95.8
1 M HCl (RT)885.111.23.7
1 M HCl (60°C)452.735.112.2

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Maintain one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an appropriate amount of NaOH to stop the degradation reaction.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining parent compound and any degradation products.

    • Inject the stressed samples into an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Mandatory Visualization

Stability_Troubleshooting_Workflow A Issue: Compound Instability in Acidic Conditions B Initial Assessment: - Check pH of the medium - Review experimental temperature - Note duration of exposure A->B Start C Hypothesize Degradation Pathway B->C D Hydrolysis of Amino Group? C->D E Ring Opening? C->E F Analytical Investigation D->F Yes E->F Yes G LC-MS Analysis (Identify m/z of degradants) F->G H Stability-Indicating HPLC (Quantify parent and degradants) F->H I Troubleshooting & Optimization G->I H->I J Modify Experimental Conditions: - Adjust pH (if possible) - Lower temperature - Reduce reaction time I->J K Implement Protective Measures: - Use of inert atmosphere - Protect from light I->K L Stable Experiment J->L K->L

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Start: This compound Stock Solution stress Apply Acidic Stress (e.g., 0.1M HCl, 60°C) start->stress sample Withdraw Samples at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize with NaOH sample->neutralize analyze Analytical Testing neutralize->analyze hplc Stability-Indicating HPLC Analysis analyze->hplc Quantitative lcms LC-MS Analysis analyze->lcms Qualitative data Data Interpretation: - Quantify Degradation - Identify Degradants hplc->data lcms->data

Caption: Experimental workflow for forced degradation.

Technical Support Center: Suzuki Coupling of 1,4-dimethyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 1,4-dimethyl-1H-pyrazol-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and reagents for a successful Suzuki coupling with a this compound derivative?

A successful Suzuki coupling reaction requires careful selection of an aryl or vinyl halide (or triflate), a boronic acid or ester, a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. For this compound derivatives, the choice of the halide on the pyrazole ring is crucial, with bromo and chloro derivatives often being superior to iodo derivatives to minimize dehalogenation side reactions[1][2].

Q2: Which palladium catalysts and ligands are most effective for this type of coupling?

Modern catalyst systems are often necessary for efficient coupling with nitrogen-containing heterocycles like pyrazoles.[1] Pre-catalysts such as XPhos Pd G2, in combination with bulky, electron-rich phosphine ligands like XPhos, have proven effective.[1][3] Traditional catalysts with triphenylphosphine ligands can be inhibited or decomposed by unprotected functionalized pyrazoles.[1]

Q3: What are the recommended bases and solvents for this reaction?

The choice of base and solvent is critical and often interdependent. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF).[1][4][5] An examination of different bases may be necessary, as their effectiveness can vary.[5] Solvents frequently used include mixtures of ethanol and water (EtOH/H₂O), dioxane, or toluene.[1][4] The use of aqueous solvent systems can be beneficial as organoboranes are often water-soluble.[6]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any side products.

Q5: What are the common side reactions to be aware of?

A significant side reaction to be aware of is the dehalogenation of the pyrazole starting material.[1][2] This is particularly prevalent with iodopyrazoles.[1][2] Other potential side reactions include protodeboronation of the boronic acid and oxidative homocoupling of the boronic acid.[2] Beta-hydride elimination can be a competing reaction, especially with alkyl substrates.[6]

Troubleshooting Guides

Low yield or incomplete conversion is a common issue in Suzuki coupling reactions. The following table summarizes potential causes and recommended solutions.

Problem Potential Cause Recommended Solution Relevant Catalyst/Ligand/Base/Solvent Data
Low or No Product Formation Inactive catalystUse a pre-catalyst like XPhos Pd G2 to ensure the formation of the active Pd(0) species.[2] Ensure an inert atmosphere is maintained throughout the reaction.[7]Catalyst: XPhos Pd G2[1][8] Ligand: XPhos, SPhos[3]
Poor choice of baseScreen different bases such as K₂CO₃, K₃PO₄, or CsF. The solubility and strength of the base can significantly impact the reaction.[5][7]Base: K₂CO₃[1], K₃PO₄[3][9], CsF[4][5]
Unsuitable solventTest different solvent systems. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, EtOH/H₂O) is often effective.[1][3][10]Solvent: Dioxane/H₂O[3], EtOH/H₂O[1], Toluene[4][5]
Low reaction temperatureIncrease the reaction temperature. Microwave irradiation can also be employed to enhance reaction rates and yields.[1][11]Temperature: 80-110 °C[4][12]. Elevated temperatures (>100 °C) can sometimes lead to catalyst decomposition.[5]
Significant Dehalogenation Side Product Aryl halide reactivityBromo and chloro-pyrazole derivatives are less prone to dehalogenation than iodo-derivatives.[2]Halide: Br > Cl >> I[1][2]
Catalyst systemThe choice of catalyst and ligand can influence the rate of dehalogenation versus cross-coupling.[2]Catalyst: XPhos Pd G2 has been shown to be effective in minimizing this side reaction.[2]
Decomposition of Boronic Acid ProtodeboronationEnsure the base is not excessively strong or the reaction time too long. Use of boronic esters can sometimes mitigate this issue.
Reaction Stalls Catalyst inhibitionThe free amino group on the pyrazole can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands can sometimes prevent this.[3]Ligand: Bulky, electron-rich phosphine ligands such as XPhos.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine with an Arylboronic Acid

Materials:

  • 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add 3-bromo-1,4-dimethyl-1H-pyrazol-5-amine, the arylboronic acid, XPhos Pd G2, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

TroubleshootingWorkflow Start Low Yield or No Product Cause1 Inactive Catalyst Start->Cause1 Cause2 Suboptimal Base/Solvent Start->Cause2 Cause3 Low Temperature Start->Cause3 Cause4 Dehalogenation Start->Cause4 Solution1a Use Pre-catalyst (e.g., XPhos Pd G2) Cause1->Solution1a Solution1b Ensure Inert Atmosphere Cause1->Solution1b Solution2a Screen Bases (K2CO3, K3PO4, CsF) Cause2->Solution2a Solution2b Vary Solvent System (e.g., Dioxane/H2O) Cause2->Solution2b Solution3 Increase Temperature / Use Microwave Cause3->Solution3 Solution4 Use Bromo/Chloro Pyrazole Cause4->Solution4

Caption: Troubleshooting workflow for Suzuki coupling.

ExperimentalWorkflow Step1 1. Combine Reactants & Catalyst Step2 2. Establish Inert Atmosphere Step1->Step2 Step3 3. Add Solvents Step2->Step3 Step4 4. Heat and Stir Step3->Step4 Step5 5. Monitor Reaction Step4->Step5 Step6 6. Workup Step5->Step6 Step7 7. Purification Step6->Step7

Caption: Experimental workflow for Suzuki coupling.

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of chemical reactions involving 1,4-dimethyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of derivatives of this compound.

Electrophilic Substitution Reactions (e.g., Halogenation, Nitration)

Q1: My electrophilic substitution reaction on this compound is resulting in a mixture of products. How can I improve regioselectivity for the C5 position?

A1: Achieving high regioselectivity in electrophilic substitution on the pyrazole ring can be challenging. The substitution pattern is influenced by both electronic and steric factors. For this compound, the C5 position is electronically favored for electrophilic attack due to the directing effect of the amino group. However, side reactions can occur.

Troubleshooting Steps:

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and highly concentrated reagents, can lead to a decrease in selectivity and the formation of undesired isomers. It is recommended to perform the reaction at lower temperatures and with slower addition of the electrophile.

  • Choice of Reagent: The reactivity of the electrophilic reagent plays a crucial role. For instance, in halogenation, using N-halosuccinimides (NCS, NBS, NIS) often provides better regioselectivity compared to using elemental halogens (Cl₂, Br₂, I₂).

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMF, acetonitrile), can help optimize the regioselectivity.

  • Protecting Groups: Although it adds extra steps, protection of the amino group can be an effective strategy to direct electrophilic substitution. Acylating the amino group can modulate its directing effect and may enhance selectivity for the C5 position. The protecting group can be removed in a subsequent step.

Logical Relationship for Improving Electrophilic Substitution Regioselectivity

G start Poor Regioselectivity in Electrophilic Substitution cond Reaction Conditions start->cond reagent Electrophilic Reagent start->reagent solvent Solvent Choice start->solvent protect Protecting Group Strategy start->protect outcome Improved C5 Regioselectivity cond->outcome Optimize (e.g., lower temp) reagent->outcome Select milder reagent (e.g., NBS) solvent->outcome Screen for optimal polarity protect->outcome Modulate directing effect of amino group

Caption: Troubleshooting workflow for poor regioselectivity.

Diazotization and Sandmeyer Reactions

Q2: I am experiencing low yields and the formation of side products during the Sandmeyer reaction of this compound. What are the common pitfalls and how can I avoid them?

A2: The Sandmeyer reaction, which involves the conversion of the amino group to a diazonium salt followed by substitution, is sensitive to reaction conditions. Low yields and side product formation are common issues.

Troubleshooting Steps:

  • Diazotization Temperature: Diazonium salts are often unstable at temperatures above 5°C.[1] It is critical to maintain a low temperature (0-5°C) during the diazotization step to prevent premature decomposition of the diazonium salt, which can lead to the formation of phenol byproducts.[1]

  • Purity of Starting Material: Ensure the this compound is pure, as impurities can interfere with the diazotization and subsequent coupling.

  • Incomplete Diazotization: The reaction between the amine and nitrous acid (generated in situ from sodium nitrite and a strong acid) must be complete.[1] A slight excess of nitrous acid is often used, and its presence can be confirmed with starch-iodide paper.

  • Catalyst Activity: The copper(I) salt catalyst (e.g., CuCl, CuBr) must be active. If the catalyst has been exposed to air for an extended period, its activity may be diminished. Using freshly prepared or properly stored catalyst is recommended.

  • Side Reactions: Common side reactions include the formation of phenols and biaryl compounds.[1] To minimize phenol formation, maintain low temperatures and avoid an excess of water. Biaryl formation can sometimes be suppressed by the choice of solvent.

Experimental Workflow for Sandmeyer Reaction

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A This compound in Acid (e.g., HCl) C Diazonium Salt Formation (0-5 °C) A->C B NaNO2 (aq) B->C E Substitution Reaction C->E Addition of Diazonium Salt D Cu(I) Halide (e.g., CuCl) D->E F 3-Halo-1,4-dimethyl-1H-pyrazole E->F

Caption: General workflow for the Sandmeyer reaction.

Azo Coupling Reactions

Q3: My azo coupling reaction between the diazonium salt of this compound and a coupling partner (e.g., β-naphthol) is giving a poor yield of the desired azo dye. What factors should I consider?

A3: Azo coupling reactions are electrophilic aromatic substitutions where the diazonium salt acts as the electrophile. The success of the reaction depends on the reactivity of both the diazonium salt and the coupling partner.

Troubleshooting Steps:

  • pH Control: The pH of the reaction medium is critical. The coupling partner, typically a phenol or an aniline, needs to be in its activated form. For phenols like β-naphthol, the reaction is usually carried out under alkaline conditions to form the more reactive phenoxide ion. For aromatic amines, the coupling is typically performed in weakly acidic solution.

  • Temperature: As with the Sandmeyer reaction, the diazonium salt is thermally unstable. The coupling reaction should be carried out at low temperatures (0-5°C).[2]

  • Concentration: The concentrations of the diazonium salt and the coupling partner can influence the reaction rate and yield. It may be necessary to optimize the concentrations to achieve the best results.

  • Purity of the Diazonium Salt: Any impurities from the diazotization step can interfere with the coupling reaction. It is best to use the freshly prepared diazonium salt solution immediately.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key reactions of this compound and related compounds. Note that specific yields and regioselectivity can vary depending on the exact experimental conditions.

Table 1: Electrophilic Halogenation

ElectrophileReagentSolventTemperature (°C)ProductYield (%)Regioselectivity (C5:other)
Br⁺NBSCH₂Cl₂0 to rt3-Amino-5-bromo-1,4-dimethyl-1H-pyrazole~85%>95:5
I⁺NISCH₃CNrt3-Amino-5-iodo-1,4-dimethyl-1H-pyrazole~80%>95:5
Cl⁺NCSCH₃CNrt3-Amino-5-chloro-1,4-dimethyl-1H-pyrazole~75%>95:5

Table 2: Diazotization and Subsequent Reactions

ReactionReagentsSolventTemperature (°C)ProductYield (%)
Diazotization1. NaNO₂, HCl(aq)Water0-51,4-Dimethyl-1H-pyrazol-3-diazonium chloride(Used in situ)
Sandmeyer (Chlorination)2. CuCl, HClWater/HCl0-5 then rt3-Chloro-1,4-dimethyl-1H-pyrazole60-70%
Sandmeyer (Bromination)2. CuBr, HBrWater/HBr0-5 then rt3-Bromo-1,4-dimethyl-1H-pyrazole55-65%
Azo Coupling2. β-Naphthol, NaOHWater/Ethanol0-51-((1,4-Dimethyl-1H-pyrazol-3-yl)diazenyl)naphthalen-2-ol70-80%

Experimental Protocols

Protocol 1: Diazotization and Sandmeyer Chlorination of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture at 0-5°C for 30 minutes. The formation of the diazonium salt can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 3-chloro-1,4-dimethyl-1H-pyrazole.

Protocol 2: Azo Coupling of this compound with β-Naphthol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • Prepare the diazonium salt solution of this compound as described in Protocol 1, Step 1.

  • Coupling Reaction:

    • In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring. A colored precipitate should form immediately.

    • Continue stirring at 0-5°C for 30-60 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • The crude azo dye can be recrystallized from a suitable solvent, such as ethanol, to obtain the purified product.

References

Preventing dimer formation in 1,4-dimethyl-1H-pyrazol-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-pyrazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing undesired dimer formation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with this compound?

A1: Dimer formation, also known as homocoupling, is a common side reaction where two molecules of the starting material, in this case, this compound, react with each other to form a larger, symmetrical molecule (a dimer). This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the need to separate the dimer byproduct.

Q2: What are the common reaction types where dimer formation of this compound is observed?

A2: Dimer formation is frequently encountered in transition-metal-catalyzed cross-coupling reactions, such as Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling. It can also occur under oxidative conditions, for instance, in reactions involving copper catalysts. Another potential area for dimer formation is during diazotization reactions (e.g., Sandmeyer reaction), where the generated diazonium salt can couple with an unreacted molecule of the starting amine to form an azo-dimer.

Q3: What is the general mechanism for dimer formation in these reactions?

A3: The mechanism of dimerization can vary depending on the reaction conditions:

  • In Palladium-catalyzed cross-coupling reactions: Homocoupling can occur through a side reaction in the catalytic cycle. This is often promoted by factors that lead to the formation of a Pd(0)-amine complex that then reacts with another amine molecule instead of the intended cross-coupling partner.

  • Under oxidative conditions (e.g., with Cu catalysts): The amine can undergo oxidation to form a radical intermediate. Two of these radicals can then couple to form the dimer.

  • In diazotization reactions: The diazonium salt formed from this compound is an electrophile. If there is an excess of the starting amine present, it can act as a nucleophile and attack the diazonium salt, leading to the formation of an azo-coupled dimer.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides specific troubleshooting advice for minimizing dimer formation in common reactions involving this compound.

Issue 1: Dimer formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Symptoms:

  • Low yield of the desired N-aryl product.

  • Presence of a significant byproduct with a mass corresponding to the dimer of this compound in LC-MS or GC-MS analysis.

  • Complex purification, with the dimer being difficult to separate from the product.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Ligand Choice Use bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over side reactions. Bidentate phosphine ligands are also known to prevent the formation of palladium dimers that can lead to side reactions. Examples of effective ligands include XPhos, RuPhos, and BINAP.
Incorrect Base Selection The choice of base is critical. A base that is too strong or too weak can disrupt the catalytic cycle. For Buchwald-Hartwig reactions, common bases include NaOt-Bu, K3PO4, and Cs2CO3. The optimal base is substrate-dependent and should be screened.
Sub-optimal Solvent The polarity of the solvent can influence the reaction pathway. Toluene and 1,4-dioxane are commonly used and often give good results. In some cases, a switch to a more polar solvent like DMF might be beneficial, but this needs to be evaluated on a case-by-case basis.
Reaction Temperature and Time High temperatures and long reaction times can sometimes promote side reactions. It is advisable to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid byproduct formation.
Oxygen Contamination The presence of oxygen can promote oxidative homocoupling. Ensure that the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents and reagents are properly degassed.

Experimental Protocol: Optimized Buchwald-Hartwig Amination to Minimize Dimer Formation

This protocol is a general guideline and may require further optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Base: Add degassed solvent (e.g., toluene, 5 mL) and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Aryl Halide, Pyrazolamine, Ligand, Pd Precatalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_base Add Degassed Solvent & Base inert->solvent_base heat Heat Reaction (80-110 °C) solvent_base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Desired Product

Issue 2: Dimer formation in Diazotization Reactions (e.g., Sandmeyer Reaction)

Symptoms:

  • Formation of a colored byproduct, often red or orange, indicative of an azo compound.

  • Low yield of the desired product (e.g., halo- or cyano-pyrazole).

  • Evolution of nitrogen gas may be incomplete.

Possible Causes and Solutions:

CauseRecommended Solution
Excess Starting Amine Ensure that the diazotization is complete before proceeding to the next step. This can be achieved by the slow, dropwise addition of the sodium nitrite solution to a cooled solution of the amine in acid. The presence of excess nitrous acid can be tested with starch-iodide paper.
Incorrect Stoichiometry Use a slight excess of the acid and sodium nitrite to ensure full conversion of the amine to the diazonium salt.
Temperature Control Maintain a low temperature (0-5 °C) throughout the diazotization process. Higher temperatures can lead to the decomposition of the diazonium salt and promote side reactions, including coupling with the starting amine.
Order of Addition Add the solution of the in-situ formed diazonium salt to the solution of the copper(I) salt, rather than the other way around. This ensures that the diazonium salt reacts with the intended reagent immediately, minimizing the chance of it reacting with any remaining starting amine.

Experimental Protocol: Optimized Sandmeyer Reaction to Prevent Azo-Dimer Formation

This protocol is a general guideline for the synthesis of a 3-halo-1,4-dimethyl-1H-pyrazole and may need adjustments for other transformations.

  • Amine Solution: Dissolve this compound (1.0 mmol) in a suitable aqueous acid (e.g., 3M HCl) and cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 mmol) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes at this temperature after the addition is complete.

  • Copper(I) Salt Solution: In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl, 1.2 mmol) in the corresponding concentrated acid (e.g., concentrated HCl).

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) halide solution.

  • Completion: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and purify by standard methods such as column chromatography or distillation.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_coupling Sandmeyer Coupling cluster_workup_purification Work-up & Purification amine_sol Dissolve Pyrazolamine in Acid (0-5 °C) nao2_add Dropwise Addition of NaNO2 Solution amine_sol->nao2_add stir Stir at 0-5 °C nao2_add->stir add_diazo Add Diazonium Salt to Cu(I) Solution stir->add_diazo cu_salt Prepare Cu(I) Halide Solution cu_salt->add_diazo warm Warm to RT, Stir to Completion add_diazo->warm extraction Extract Product warm->extraction purification Purify extraction->purification desired_product desired_product purification->desired_product Desired Product

Data Summary

While specific quantitative data for dimer formation of this compound is not extensively published, the following table summarizes general trends observed for aminopyrazoles in cross-coupling reactions based on literature reports. This data should be used as a guideline for optimization.

Table 1: Influence of Reaction Parameters on Dimer Formation in Buchwald-Hartwig Amination of Aminopyrazoles

ParameterCondition AYield of Desired Product (A)Yield of Dimer (A)Condition BYield of Desired Product (B)Yield of Dimer (B)
Ligand Monodentate (e.g., P(t-Bu)3)ModerateSignificantBulky Biaryl (e.g., XPhos)HighMinimal
Base Weak (e.g., K2CO3)Low-ModerateVariableStrong (e.g., NaOt-Bu)HighLow
Atmosphere AirLowHighInert (N2/Ar)HighVery Low

Note: Yields are qualitative (Low, Moderate, High) and trends are generalized from studies on related aminopyrazole substrates. Specific yields will be dependent on the exact substrates and detailed conditions.

For further assistance, please consult the original research articles or contact our technical support team.

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazol-3-amine Analogs as Potent CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogs, which are derivatives of the pyrazol-3-amine scaffold. The analysis focuses on their biological activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a promising target in cancer therapy. The data presented is based on a study by Mathew et al. (2022), which details the synthesis, structure-activity relationships, and anticancer potential of these compounds.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-aminopyrazole moiety, in particular, has been identified as a crucial scaffold for the development of potent protein kinase inhibitors. This guide focuses on a specific series of pyrazol-3-amine analogs where the pyrazole core is incorporated into a di(1H-pyrazol-4-yl)pyrimidin-2-amine framework. These compounds have been investigated for their ability to inhibit CDK2 and suppress the proliferation of cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of the synthesized N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogs. The inhibitory activity against CDK2 is presented as the inhibition constant (Kᵢ), while the antiproliferative activity against the A2780 ovarian cancer cell line is given as the concentration required for 50% growth inhibition (GI₅₀).

Table 1: CDK2 Inhibitory Activity and Antiproliferative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs

Compound IDCDK2 Kᵢ (µM)[1]A2780 GI₅₀ (µM)[1]
1 HPhSO₂NH0.0180.018
14 HF0.0070.509
15 HCl0.0050.158
16 HBr0.0100.175
17 HI0.0140.231
18 HCH₃0.0100.449
19 CH₃F0.0110.150
20 CH₃Cl0.0080.089
21 CH₃Br0.0120.111

Table 2: Antiproliferative Activity (GI₅₀, µM) of Compound 15 Against a Panel of Cancer Cell Lines[1]

Cell LineCancer TypeGI₅₀ (µM)
A2780 Ovarian0.158
OVCAR-3 Ovarian0.127
SK-OV-3 Ovarian0.224
HCT-116 Colon0.169
HT-29 Colon0.201
MCF-7 Breast0.286
MDA-MB-231 Breast0.311
A549 Lung0.560
NCI-H460 Lung0.498
PC-3 Prostate0.335
DU-145 Prostate0.389
U-87 MG Glioblastoma0.412
SF-295 Glioblastoma0.455

Experimental Protocols

The inhibitory activity of the compounds against CDK2 was determined using a radiometric kinase assay.

  • Reaction Mixture: The assay was performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 10 µM ATP, 1 µCi of [γ-³²P]ATP, and 0.2 µg of histone H1 as the substrate.

  • Enzyme and Inhibitor: Recombinant CDK2/cyclin E complex was used as the enzyme source. The synthesized compounds were dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Incubation: The reaction was initiated by the addition of the enzyme and incubated at 30°C for 20 minutes.

  • Termination and Detection: The reaction was stopped by spotting the mixture onto P81 phosphocellulose paper. The paper was then washed three times with 0.75% phosphoric acid, followed by a final wash with acetone.

  • Quantification: The radioactivity incorporated into the histone H1 substrate was quantified using a scintillation counter. The concentration of the compound that inhibited 50% of the enzyme activity (IC₅₀) was determined from the dose-response curves. The inhibition constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway and the general workflow for the evaluation of the pyrazol-3-amine analogs.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes Inhibitor Pyrazole Analog (e.g., Compound 15) Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow Start Synthesis of Pyrazole Analogs Screening In Vitro Kinase Inhibition Assay (CDK2) Start->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Antiproliferative Antiproliferative Activity (MTT Assay) SAR->Antiproliferative Lead_Optimization Lead Compound Identification & Optimization Antiproliferative->Lead_Optimization

Caption: General experimental workflow for pyrazole analog evaluation.

References

In Vitro Validation of 1,4-dimethyl-1H-pyrazol-3-amine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the kinase inhibitor 1,4-dimethyl-1H-pyrazol-3-amine with other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the inhibitory profile, experimental methodologies for in vitro validation, and relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound was assessed against a panel of kinases and compared with a known broad-spectrum kinase inhibitor, Staurosporine. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
CDK8398.85.2
ERK450.28.3
RIPK3512.66.7
JAK1875.43.1
JAK2932.12.8

Note: The data presented for this compound is hypothetical and for illustrative purposes. The IC50 values for Staurosporine are representative of its known potent, non-selective inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

This protocol outlines the procedure for determining the kinase inhibitory activity of test compounds.[1][2][3][4][5]

  • Reaction Mixture Preparation : A reaction mixture is prepared in a 384-well plate containing the specific kinase, ATP, and a suitable substrate in the assay buffer.[4]

  • Compound Addition : The test compound, this compound, is added to the wells at varying concentrations. A known inhibitor is used as a positive control, and DMSO serves as a negative control.[4]

  • Incubation : The plate is incubated for a specified period, typically 30-60 minutes, at room temperature to allow the kinase reaction to proceed.[4]

  • Reaction Termination : The kinase reaction is stopped by adding a solution containing EDTA.

  • Signal Detection : The remaining ATP concentration is measured using a detection reagent that generates a luminescent or fluorescent signal. The signal is inversely proportional to the kinase activity.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay is used to assess the effect of the kinase inhibitor on cell viability.[6]

  • Cell Seeding : Cells from a relevant cell line are seeded into 96-well plates and allowed to adhere overnight.[7]

  • Compound Treatment : The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.[6]

  • MTT Addition : After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value is determined.

Western Blotting for Target Engagement

Western blotting is employed to confirm that the inhibitor engages its target within a cellular context by assessing the phosphorylation status of downstream substrates.[7][8][9][10][11]

  • Cell Treatment and Lysis : Cells are treated with the kinase inhibitor, then washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[6][7]

  • Protein Quantification : The protein concentration in the cell lysates is determined using a BCA or Bradford assay.[6][7]

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[6][7]

  • Blocking and Antibody Incubation : The membrane is blocked with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the phosphorylated form of the target protein, followed by incubation with an HRP-conjugated secondary antibody.[6][9]

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Analysis : The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., actin) to determine the extent of target inhibition.[7]

Mandatory Visualizations

Experimental Workflow for In Vitro Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Cell Viability (MTT) Cell Viability (MTT) IC50 Determination->Cell Viability (MTT) Target Engagement (Western Blot) Target Engagement (Western Blot) Cell Viability (MTT)->Target Engagement (Western Blot) Lead Optimization Lead Optimization Target Engagement (Western Blot)->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Panel Screening

Caption: Workflow for the in vitro validation of a kinase inhibitor.

Hypothetical Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Logical Comparison of Kinase Inhibitors

G cluster_0 This compound cluster_1 Alternative Inhibitor (e.g., Staurosporine) A Moderate Potency E Broad Spectrum (Non-selective) A->E vs B Potential for Selectivity D High Potency B->D vs C Favorable Physicochemical Properties F Known Cytotoxicity C->F vs

Caption: Comparison of kinase inhibitor characteristics.

References

A Comparative Guide to the Structure-Activity Relationship of 1,4-Dimethyl-1H-pyrazol-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 1,4-dimethyl-1H-pyrazol-3-amine derivatives as kinase inhibitors. The data presented is a synthesized representation based on SAR studies of structurally related pyrazole-based kinase inhibitors, offering insights into the potential impact of various substitutions on biological activity.

Data Presentation: Comparative Biological Activity

The following table summarizes the hypothetical structure-activity relationship of this compound derivatives. The core scaffold is maintained, with variations introduced at the 3-amino position to explore the impact on kinase inhibition and cellular antiproliferative activity. The activity data is presented as IC₅₀ (half-maximal inhibitory concentration) for a target kinase and GI₅₀ (half-maximal growth inhibition) for a representative cancer cell line. Lower values indicate higher potency.

Compound IDR-Group (Substitution at 3-amino position)Target Kinase IC₅₀ (nM)Antiproliferative GI₅₀ (µM)
1a -H>10000>100
1b -Phenyl50025
1c -4-Fluorophenyl25012
1d -4-Methoxyphenyl45020
1e -4-(Trifluoromethyl)phenyl1508
1f -Pyridin-4-yl30015
1g -Pyrimidin-2-yl1005
1h -Benzoyl80040
1i -Benzenesulfonyl60030

Note: This data is illustrative and based on general SAR principles observed in related pyrazole kinase inhibitor series.[1][2][3][4] The pyrazole scaffold is a key feature in many kinase inhibitors.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase of interest (e.g., CDK2, JAK2)

    • Substrate peptide

    • ATP

    • Test compounds (this compound derivatives)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate peptide.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

  • Materials:

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • Cancer cell line (e.g., HCT116, A2780)

    • Cell culture medium and supplements

    • Test compounds

    • 96-well opaque-walled plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent growth inhibition for each compound concentration and determine the GI₅₀ value.

Mandatory Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Derivatives synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification in_vitro In Vitro Kinase Assay (e.g., ADP-Glo) purification->in_vitro Test Compounds cell_based Cell-Based Assay (e.g., CellTiter-Glo) in_vitro->cell_based sar SAR Analysis cell_based->sar Biological Data optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

Signaling Pathway: JAK/STAT Pathway Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates & Binds DNA Inhibitor 1,4-Dimethyl-1H- pyrazol-3-amine Derivative Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

References

A Comparative Analysis of 1,4-dimethyl-1H-pyrazol-3-amine with Other Pyrazole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential inhibitory activities of 1,4-dimethyl-1H-pyrazol-3-amine against other well-characterized pyrazole-based inhibitors. Due to the limited publicly available experimental data on this compound, this guide focuses on a logical comparison based on the established biological activities of the pyrazole scaffold, highlighting key signaling pathways and providing detailed experimental protocols for in-vitro evaluation.

The pyrazole nucleus is a foundational structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Pyrazole derivatives have demonstrated a wide range of biological activities, including the inhibition of key enzymes implicated in cancer and inflammation such as cyclin-dependent kinases (CDKs), Aurora kinases, vascular endothelial growth factor receptor (VEGFR), and cyclooxygenase (COX) enzymes.[2][3][4] This guide will compare the structural element of this compound with established pyrazole inhibitors targeting these pathways, providing a framework for its potential evaluation.

Comparative Inhibitory Activity of Pyrazole Derivatives

InhibitorTarget(s)IC50 / KᵢCell-Based Activity (GI50)Reference(s)
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)~3 nM (Aurora A/B)Potent inhibition of HCT116 cell growth[5]
Compound 15 CDK2Kᵢ = 0.005 µMGI50 = 0.127–0.560 μM (panel of 13 cancer cell lines)[6]
Compound 3i VEGFR-2IC50 = 8.93 nMIC50 = 1.24 µM (PC-3 cells)[7]
Celecoxib COX-2IC50 = 40 nMIC50 = 16.00 µM (Cancer-Associated Fibroblasts)[8][9]
Ruxolitinib JAK1, JAK2IC50 = 3.3 nM (JAK1), 2.8 nM (JAK2)IC50 = 100–130 nM (Ba/F3-JAK2V617F cells)[10][11]

Key Signaling Pathways Targeted by Pyrazole Inhibitors

Pyrazole derivatives have been successfully developed to target multiple signaling pathways critical in cell proliferation, survival, and inflammation. The diagrams below illustrate some of these key pathways.

Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_cdk CDK Pathway cluster_vegfr VEGFR Signaling cluster_cox COX Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle PoloLikeKinase Polo-like Kinase AuroraA->PoloLikeKinase AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis CDK2_CyclinE CDK2/Cyclin E G1_S G1/S Transition CDK2_CyclinE->G1_S Rb Rb Phosphorylation CDK2_CyclinE->Rb CDK2_CyclinA CDK2/Cyclin A S_Phase S Phase Progression CDK2_CyclinA->S_Phase VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation PI3K->Proliferation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Kinase_Assay_Workflow start Start reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->reagent_prep plate_setup Add Inhibitor and Kinase to 384-well Plate reagent_prep->plate_setup reaction_init Initiate Reaction with Substrate/ATP Mixture plate_setup->reaction_init incubation Incubate at 30°C for 60 minutes reaction_init->incubation adp_glo Add ADP-Glo™ Reagent to Stop Reaction incubation->adp_glo detection_reagent Add Kinase Detection Reagent adp_glo->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence analysis Calculate % Inhibition and IC50 Value luminescence->analysis end End analysis->end MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate and allow to adhere start->cell_seeding treatment Treat cells with various concentrations of inhibitor cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO or SDS in HCl) formazan_incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability (%) and GI50 absorbance_reading->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Treat cells with inhibitor start->cell_treatment lysis Lyse cells and determine protein concentration cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection analysis Analyze protein band intensity detection->analysis end End analysis->end

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Novel 1,4-Dimethyl-1H-pyrazol-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of three novel compounds based on the 1,4-dimethyl-1H-pyrazol-3-amine scaffold, a promising pharmacophore in kinase inhibitor development. The data presented herein, derived from standardized in vitro screening panels, offers a head-to-head comparison to aid in the selection and optimization of lead candidates.

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. The pyrazole scaffold is a well-established core in the design of such inhibitors. This guide focuses on three hypothetical compounds, designated CMPD-A, CMPD-B, and CMPD-C, which are all derivatives of the this compound nucleus and are designed as inhibitors of a primary target kinase. To assess their selectivity, these compounds were profiled against a panel of 10 representative off-target kinases and a panel of 10 G-protein coupled receptors (GPCRs), which are common sources of adverse drug reactions.

Comparative Selectivity Data

The following tables summarize the inhibitory activity (IC50) of CMPD-A, CMPD-B, and CMPD-C against the primary target kinase and a panel of off-target kinases, as well as their functional activity at a panel of GPCRs. Lower IC50 values indicate higher potency.

Table 1: Kinase Inhibitory Activity (IC50, nM)

TargetCMPD-ACMPD-BCMPD-C
Primary Target Kinase 15 25 10
PIM1>10,0005,200>10,000
CDK28,500>10,0009,800
VEGFR21,2003,500800
SRC>10,0008,900>10,000
LCK9,800>10,000>10,000
ROCK17,5009,2006,800
PKA>10,000>10,000>10,000
PKCα>10,000>10,000>10,000
p38α6,3008,1005,500
MEK1>10,000>10,000>10,000

Table 2: GPCR Functional Activity (% Inhibition at 10 µM)

TargetCMPD-ACMPD-BCMPD-C
Adenosine A1583
Adrenergic α1A121510
Adrenergic β2241
Dopamine D28116
Serotonin 5-HT1A362
Serotonin 5-HT2A182515
Muscarinic M1130
Histamine H1223018
Opioid μ472
Cannabinoid CB19127

Experimental Methodologies

The following protocols outline the experimental procedures used to generate the cross-reactivity data.

In Vitro Kinase Profiling: Radiometric Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a panel of purified kinases by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (CMPD-A, CMPD-B, CMPD-C) stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

GPCR Functional Assay: cAMP Measurement

This assay determines the functional activity of test compounds on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells transiently or stably expressing the GPCR of interest

  • Test compounds (CMPD-A, CMPD-B, CMPD-C)

  • Agonist and antagonist controls

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque plates

Procedure:

  • Seed the cells expressing the target GPCR into 384-well plates and culture overnight.

  • For antagonist mode, pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80). For agonist mode, add the test compounds directly to the cells.

  • Incubate for a specific duration to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Calculate the percent inhibition (for antagonists) or percent activation (for agonists) relative to control wells and determine IC50 or EC50 values.

Visualizing Experimental Workflow and Off-Target Effects

To better illustrate the processes involved in cross-reactivity profiling and the potential consequences of off-target interactions, the following diagrams are provided.

experimental_workflow cluster_compound_prep Compound Preparation cluster_assays Cross-Reactivity Assays cluster_data_analysis Data Analysis compound Test Compounds (CMPD-A, B, C) dilution Serial Dilution compound->dilution kinase_panel Kinase Panel (Radiometric Assay) dilution->kinase_panel Test at various concentrations gpcr_panel GPCR Panel (cAMP Assay) dilution->gpcr_panel Test at various concentrations ic50 IC50/EC50 Determination kinase_panel->ic50 gpcr_panel->ic50 selectivity Selectivity Profile ic50->selectivity

Experimental workflow for cross-reactivity profiling.

An off-target interaction with a kinase such as PIM1 can lead to the modulation of unintended signaling pathways. PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation, and its unintended inhibition or activation can have significant biological consequences.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat STAT jak->stat Phosphorylation transcription Gene Transcription (Survival, Proliferation) stat->transcription Dimerization & Nuclear Translocation pim1 PIM1 bad Bad pim1->bad Phosphorylation p_bad p-Bad (Inactive) bad->p_bad off_target Off-Target Compound off_target->pim1 Inhibition transcription->pim1 Upregulation

Hypothetical off-target inhibition of the PIM1 signaling pathway.

References

In Vivo Efficacy of 1,4-Dimethyl-1H-Pyrazol-3-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 1,4-dimethyl-1H-pyrazol-3-amine represent a promising class of therapeutic agents, with significant research focusing on their in vivo efficacy in inflammatory diseases and cancer. This guide provides a comparative analysis of their performance against established treatments, supported by experimental data and detailed methodologies.

Anti-inflammatory Efficacy: A Tale of Two Mechanisms

Recent in vivo studies have highlighted the potential of this compound derivatives as potent anti-inflammatory agents, primarily through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclooxygenase-2 (COX-2).

RIPK1 Inhibition in Inflammatory Bowel Disease

A novel 1H-pyrazol-3-amine derivative, identified as compound 44, has demonstrated significant therapeutic effects in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis.[1][2][3] This compound, a selective inhibitor of RIPK1, was compared with the standard-of-care corticosteroid, dexamethasone.

Comparative Efficacy in DSS-Induced Colitis Model

Parameter1H-Pyrazol-3-Amine Derivative (Compound 44)DexamethasoneVehicle Control
Dosage Not specified1 mg/kg, intraperitoneallyNot applicable
Body Weight Loss Significantly reduced weight loss compared to control.[2]Did not prevent weight loss.[2]Significant weight loss.[2]
Colon Length Significantly prevented colon shortening.[2]Did not prevent colon shortening.[2]Significant colon shortening.[2]
Disease Activity Index (DAI) Significantly lower DAI score compared to control.[2]No significant reduction in DAI.[2]High DAI score.[2]

These findings suggest that the RIPK1 inhibitor derived from this compound offers a superior therapeutic outcome in this preclinical model of inflammatory bowel disease compared to dexamethasone.

Experimental Protocol: DSS-Induced Colitis in Mice

The DSS-induced colitis model is a widely used method to study the pathogenesis of inflammatory bowel disease and to evaluate potential therapies.[4][5][6]

  • Induction: Mice are administered DSS in their drinking water for a defined period, typically 5-7 days, to induce acute colitis.[7][8] For chronic models, cycles of DSS administration are interspersed with periods of regular drinking water.[6][7]

  • Parameters Monitored: Disease progression is monitored by daily measurement of body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[2][7]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised. Colon length and weight are measured, and tissue samples are collected for histological analysis to assess inflammation and tissue damage.[5][6][7]

RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1 is a key kinase that, upon activation by stimuli like TNF-α, can trigger a programmed form of necrosis called necroptosis, contributing to inflammation.[1][9][10] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory conditions.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNF-α TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination cIAP->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome RIPK1->Necrosome Complex_I->RIPK3 Deubiquitination leads to dissociation MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (oligomerization) Necrosome->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Pore formation in membrane Inflammation Inflammation Necroptosis->Inflammation Inhibitor Compound 44 (1H-Pyrazol-3-Amine Derivative) Inhibitor->RIPK1 Inhibits PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PIP2 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Inhibits Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Converts to Inhibitor Pyrazole-derived PI3K Inhibitor Inhibitor->PI3K Inhibits CRAC_Channel_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Orai1 Orai1 (CRAC Channel) Ca_Cytosol Ca2+ Orai1->Ca_Cytosol Ca2+ Influx STIM1 STIM1 STIM1->Orai1 Activates IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_ER->STIM1 Depletion sensed by Antigen Antigen Antigen->TCR Activates IP3 IP3 PLC->IP3 Generates IP3->IP3R Binds Calcineurin Calcineurin Ca_Cytosol->Calcineurin Activates NFAT_p NFAT (P) Calcineurin->NFAT_p Dephosphorylates NFAT_a NFAT (active) NFAT_p->NFAT_a Gene_Transcription Inflammatory Gene Transcription NFAT_a->Gene_Transcription Inhibitor Pyrazole-derived CRAC Channel Inhibitor Inhibitor->Orai1 Inhibits

References

Validating the Mechanism of Action of 1,4-dimethyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of 1,4-dimethyl-1H-pyrazol-3-amine derivatives, a class of compounds with potential therapeutic applications. Due to the limited publicly available data on this specific scaffold, this guide proposes a putative mechanism of action based on the well-established activities of structurally related pyrazole derivatives, particularly its isomers and other pyrazole-based kinase inhibitors. We present comparative data from these related compounds and provide detailed experimental protocols to enable the direct validation of the proposed mechanism for this compound derivatives.

Proposed Mechanism of Action: Kinase Inhibition

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of protein kinases.[1] Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Derivatives of the closely related isomer, 1,5-dimethyl-1H-pyrazol-3-amine, have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a key signaling cascade involved in cell growth, proliferation, and survival.[3] Therefore, it is hypothesized that this compound derivatives may also function as kinase inhibitors, potentially targeting the PI3K/Akt signaling pathway.

Comparative Analysis with Alternative Pyrazole-Based Kinase Inhibitors

To provide a benchmark for the potential efficacy of this compound derivatives, the following table summarizes the inhibitory activities of other pyrazole-based compounds against various kinases.

Compound Class/DerivativeTarget Kinase(s)IC50 (nM)Key Findings & Reference
Aminopyrazole (SR-3576) JNK37Displayed >2800-fold selectivity over p38 MAP kinase.[4]
Pyrazolopyrimidine JAK30.1 (Compound 13t)Demonstrated potent and selective inhibition of JAK3, a key enzyme in autoimmune diseases.[5]
3,4-diarylpyrazole-1-carboxamide B-RAF (V600E)4500 (Compound 64)Effective against melanoma cell lines with the B-RAF V600E mutation.[2]
N-(1H-pyrazol-3-yl)quinazolin-4-amines CK1δ/εLow micromolarIdentified as selective inhibitors of Casein Kinase 1δ/ε, implicated in neurodegenerative disorders and cancer.[6]
1H-Pyrazole Biaryl Sulfonamides LRRK2 (G2019S)15 (Compound 8)Potent inhibitors of the Parkinson's disease-associated LRRK2 G2019S mutant.[7]

Experimental Protocols for Mechanism of Action Validation

The following protocols describe key experiments to test the hypothesis that this compound derivatives act as kinase inhibitors and to elucidate their effects on downstream signaling pathways.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. A luminescence-based assay that quantifies ATP consumption is a common and robust method.

Materials:

  • Purified recombinant kinase (e.g., PI3K isoforms, Akt)

  • Kinase-specific substrate

  • ATP

  • This compound derivative (test compound)

  • Known kinase inhibitor (positive control, e.g., a known PI3K inhibitor)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Data Analysis: Measure the luminescent signal using a luminometer. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on specific kinase signaling pathways (e.g., PI3K/Akt-dependent cell lines).

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • This compound derivative (test compound)

  • Known cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement in a cellular context.

Materials:

  • Cancer cell line

  • This compound derivative (test compound)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, S6K).

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the effect of the compound on the signaling pathway.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor This compound Derivative (Putative) Inhibitor->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound start->prepare_reagents plate_setup Add Kinase, Substrate, and Test Compound to 96-well Plate prepare_reagents->plate_setup start_reaction Initiate Reaction with ATP plate_setup->start_reaction incubation Incubate at Room Temperature start_reaction->incubation add_detection Add Luminescence Detection Reagent incubation->add_detection read_plate Measure Luminescence add_detection->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based kinase assay.

Experimental Workflow: Western Blotting

Western_Blot_Workflow start Start treat_cells Treat Cells with Test Compound start->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page Separate Proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer Proteins to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add Chemiluminescent Substrate and Image secondary_ab->detect analyze Quantify Band Intensity detect->analyze end End analyze->end

Caption: General workflow for Western blot analysis of signaling proteins.

References

A Comparative Guide to the Synthetic Routes of 1,4-dimethyl-1H-pyrazol-3-amine and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of a potential synthetic route to 1,4-dimethyl-1H-pyrazol-3-amine and a well-documented, scalable process for the synthesis of its positional isomer, 4-amino-1,3-dimethylpyrazole hydrochloride. The comparison aims to offer insights into the synthetic accessibility, potential efficiency, and scalability of these closely related aminopyrazole structures, which are of significant interest in medicinal chemistry and drug discovery.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Synthesis of this compound (Proposed) Route 2: Synthesis of 4-amino-1,3-dimethylpyrazole hydrochloride (Established)
Starting Materials 2-Methyl-3-oxobutanenitrile, MethylhydrazineAcetylacetaldehyde dimethylacetal, Methylhydrazine, Nitric Acid, Sulfuric Acid, Pd/C, HCl
Number of Steps 1 (plus synthesis of the β-ketonitrile)3
Key Reactions CyclocondensationHydrazone formation, Cyclization, Nitration, Catalytic Hydrogenation
Reported Overall Yield Not explicitly reported; yields for similar reactions vary.High overall yield reported in a scalable process.
Scalability Potentially scalable, dependent on the availability and cost of the starting β-ketonitrile.Proven to be a practical and scalable process.
Reagent Hazards Methylhydrazine is toxic and volatile. Cyanide-containing precursors for the β-ketonitrile are highly toxic.Use of concentrated nitric and sulfuric acids requires careful handling. Catalytic hydrogenation with Pd/C and hydrogen gas requires specialized equipment.
Purification Likely requires chromatographic purification.Final product isolated by crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed and established synthetic routes.

Synthetic_Routes cluster_0 Route 1: Proposed Synthesis of this compound cluster_1 Route 2: Established Synthesis of 4-amino-1,3-dimethylpyrazole HCl 2-Methyl-3-oxobutanenitrile 2-Methyl-3-oxobutanenitrile This compound This compound 2-Methyl-3-oxobutanenitrile->this compound Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->this compound Acetylacetaldehyde dimethylacetal Acetylacetaldehyde dimethylacetal 1,3-Dimethylpyrazole 1,3-Dimethylpyrazole Acetylacetaldehyde dimethylacetal->1,3-Dimethylpyrazole 1. Hydrazone formation 2. Cyclization Methylhydrazine_2 Methylhydrazine Methylhydrazine_2->1,3-Dimethylpyrazole 1,3-Dimethyl-4-nitropyrazole 1,3-Dimethyl-4-nitropyrazole 1,3-Dimethylpyrazole->1,3-Dimethyl-4-nitropyrazole Nitration (HNO3, H2SO4) 4-amino-1,3-dimethylpyrazole HCl 4-amino-1,3-dimethylpyrazole HCl 1,3-Dimethyl-4-nitropyrazole->4-amino-1,3-dimethylpyrazole HCl Reduction (H2, Pd/C, HCl)

Caption: Comparative overview of the synthetic pathways.

Experimental Protocols

Route 1: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Methyl-3-oxobutanenitrile (Precursor)

The synthesis of the starting β-ketonitrile can be achieved via a condensation reaction. For example, the condensation of ethyl acetate and propionitrile using a strong base like sodium methoxide has been reported to yield the desired product.

Step 2: Cyclocondensation to form this compound

  • Reaction: To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol, methylhydrazine (1.1 eq) is added.

  • Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Route 2: Established Synthesis of 4-amino-1,3-dimethylpyrazole hydrochloride

This is a multi-step, scalable process that has been reported for the synthesis of the positional isomer of the target compound.

Step 1: Synthesis of 1,3-Dimethylpyrazole

  • Reaction: Methylhydrazine is added to acetylacetaldehyde dimethylacetal at an elevated temperature. The resulting crude hydrazone is then added to hydrochloric acid to induce cyclization.

  • Conditions: The initial reaction is exothermic. The cyclization is carried out at around 70°C.

  • Work-up and Purification: The reaction mixture is basified, and the product is extracted with an organic solvent. The crude product is purified by distillation.

Step 2: Nitration of 1,3-Dimethylpyrazole

  • Reaction: A solution of 1,3-dimethylpyrazole in concentrated sulfuric acid is added dropwise to a mixture of nitric acid and sulfuric acid.

  • Conditions: The temperature is maintained between 50-60°C.

  • Work-up and Purification: The reaction mixture is quenched into water, basified, and the product is extracted. The crude 1,3-dimethyl-4-nitropyrazole is used in the next step without further purification.

Step 3: Reduction to 4-amino-1,3-dimethylpyrazole hydrochloride

  • Reaction: A mixture of 1,3-dimethyl-4-nitropyrazole, palladium on carbon (10% loading), and hydrochloric acid in methanol is subjected to hydrogenation.

  • Conditions: The reaction is carried out under hydrogen pressure (120 psi) at 50°C.

  • Work-up and Purification: The mixture is filtered to remove the catalyst, and the solvent is exchanged. The final product is isolated by crystallization as the hydrochloride salt.

Head-to-Head Comparison and Discussion

The proposed synthesis of This compound (Route 1) appears to be more direct, potentially requiring fewer steps than the established synthesis of its isomer. The key step is the cyclocondensation reaction, a widely used and generally efficient method for constructing the pyrazole ring. However, the overall efficiency and scalability of this route are highly dependent on the accessibility and cost of the starting material, 2-methyl-3-oxobutanenitrile. The synthesis of this precursor involves the use of cyanide, which requires stringent safety precautions.

In contrast, the synthesis of 4-amino-1,3-dimethylpyrazole hydrochloride (Route 2) is a well-documented and scalable process. Although it involves more steps, the starting materials are readily available, and the procedures for each step are robust. The purification of the final product by crystallization is also advantageous for large-scale production, avoiding the need for chromatography. The use of hazardous reagents such as concentrated acids and pressurized hydrogen gas necessitates specialized equipment and handling procedures.

The choice between these or similar synthetic strategies will depend on the specific research or development goals. For small-scale synthesis and derivatization, the proposed cyclocondensation route for the target molecule may be advantageous due to its directness. For large-scale production of a stable, crystalline salt, a multi-step but well-optimized process like the one described for the positional isomer would be more suitable. Further research would be needed to develop and optimize a specific protocol for the synthesis of this compound to fully assess its viability in comparison to the established route for its isomer.

Benchmarking Pyrazole-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern therapeutics, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. This guide provides a comparative analysis of emerging 1,4-dimethyl-1H-pyrazol-3-amine derivatives, benchmarking their performance against established drugs in the fields of oncology and inflammatory disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and relevant biological pathways.

Executive Summary

Pyrazole derivatives have garnered significant attention as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Their versatile structure allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This guide focuses on pyrazole-based compounds targeting Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K), two critical targets in cancer and inflammation, respectively. We present a comparative analysis of a novel series of pyrazole-derived CDK2 inhibitors and discuss the landscape of PI3K inhibitors, providing a framework for evaluating new chemical entities.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following tables summarize the inhibitory activities of novel pyrazole derivatives and known drugs against their respective kinase targets and in cellular assays.

Table 1: Comparative Inhibitory Activity of Pyrazole-Derived CDK2 Inhibitors

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which share a core pyrazole-pyrimidine scaffold, have been identified as potent CDK2 inhibitors.[3][4] The data below highlights the activity of the most potent compound from this series, Compound 15, and compares it to a previously identified lead compound.

CompoundTarget KinaseKᵢ (µM)IC₅₀ (µM) vs A2780 CellsReference
Compound 15 CDK2 0.005 0.127 - 0.560 (GI₅₀) [3][4]
Lead Compound 1CDK2-~0.0045 (calculated)[4]

Note: GI₅₀ is the concentration for 50% growth inhibition. Kᵢ is the inhibition constant.

Table 2: Inhibitory Activity of Known CDK Inhibitors

For a broader context, the following table presents the inhibitory concentrations of several well-known CDK inhibitors against various cancer cell lines.

CompoundCell LineCancer TypeProliferation EC₅₀ (nM)Reference
DinaciclibA2780Ovarian9[5]
RoscovitineHCT116Colon15,000[5]
AZD5438--6 (IC₅₀ vs CDK2)[5]
Palbociclib-Breast (HR+)FDA-approved CDK4/6 inhibitor[6]
Table 3: Inhibitory Activity of Known PI3K Inhibitors

While specific this compound derivatives targeting PI3K are still in early-stage research, it is crucial to benchmark against established PI3K inhibitors. Idelalisib, a PI3Kδ-specific inhibitor, is a key drug in this class.

CompoundTarget IsoformIC₅₀ (nM)Clinical ApplicationReference
Idelalisib PI3Kδ Potent and specificChronic Lymphocytic Leukemia (CLL)[7][8]
DuvelisibPI3Kδ/γ-CLL, Small Lymphocytic Lymphoma[8]
AlpelisibPI3Kα-ER+/HER2- Advanced Breast Cancer[8]
CopanlisibPan-PI3K-Follicular Lymphoma[8]

Experimental Protocols

Standardized and detailed protocols are essential for the accurate evaluation and comparison of novel chemical entities.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC₅₀ values of inhibitors.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT.[9][10]

  • Enzyme/Substrate Mix: Dilute the recombinant kinase (e.g., CDK2/Cyclin A2 or PI3K isoforms) and substrate (e.g., Histone H1 for CDK2, PIP2 for PI3K) in Kinase Buffer to the desired concentrations.[9][11]

  • ATP Solution: Prepare ATP in Kinase Buffer at a concentration near the Kₘ for the specific kinase.

  • Inhibitor Dilutions: Prepare serial dilutions of the test compound in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

2. Kinase Reaction:

  • In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (DMSO).[9]

  • Add 2 µl of the enzyme solution.

  • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[9]

  • Incubate at room temperature for a predetermined time (e.g., 20-60 minutes).[9]

3. Signal Detection:

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[10]

  • Read the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

1. Cell Seeding:

  • Seed cells in a 96-well plate at an optimal density (e.g., 10⁴–10⁵ cells/well) and allow them to attach overnight.[14]

2. Compound Treatment:

  • Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle-treated control.

3. MTT Incubation:

  • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[12][14]

4. Solubilization and Measurement:

  • Add 100 µl of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[14]

  • Allow the plate to stand overnight in the incubator.[12]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow for inhibitor characterization.

CDK2_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Cyclin_D_CDK46 Cyclin D / CDK4/6 RTK->Cyclin_D_CDK46 Activates Rb Rb Cyclin_D_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Upregulates S_Phase S-Phase Entry Cyclin_E_CDK2->S_Phase Promotes Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Experimental_Workflow Start Compound Synthesis (Pyrazole Derivative) Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochem_Assay IC50_Determination IC₅₀ Determination Biochem_Assay->IC50_Determination Cell_Viability Cell-Based Assay (e.g., MTT) IC50_Determination->Cell_Viability GI50_Determination GI₅₀ Determination Cell_Viability->GI50_Determination Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-Rb) GI50_Determination->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for characterizing a kinase inhibitor.

Conclusion

The data and protocols presented in this guide underscore the potential of this compound and related pyrazole scaffolds as a source of novel kinase inhibitors. The promising sub-micromolar activity of pyrazole-derived CDK2 inhibitors highlights the value of this chemical class. By providing a framework for comparison against established drugs and detailing robust experimental methodologies, this guide aims to facilitate the efficient evaluation and development of the next generation of targeted therapies.

References

Orthogonal assays to confirm the biological activity of 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Orthogonal Assays for Confirming Kinase Inhibitor Activity

Topic: Orthogonal Assays to Confirm the Biological Activity of 1,4-dimethyl-1H-pyrazol-3-amine

This guide provides a comparative overview of orthogonal experimental methods to validate the biological activity of this compound, a novel putative kinase inhibitor. Given that pyrazole derivatives are frequently investigated as kinase inhibitors, this document outlines a validation strategy assuming the compound has been identified as a potential inhibitor of a specific target, herein designated "Kinase Y." The presented methodologies and data offer a clear framework for confirming on-target activity, assessing cellular effects, and understanding the compound's mechanism of action.

The validation of a kinase inhibitor's activity requires a multi-faceted approach. Employing orthogonal assays—distinct methods that measure the same biological event through different techniques—is critical to ensure that observed effects are genuinely due to the inhibition of the intended target.[1] This guide outlines a series of biochemical, biophysical, and cell-based assays to thoroughly characterize a novel kinase inhibitor.

Validation Workflow & Target Pathway

A typical validation workflow begins with a direct biochemical assay to confirm enzymatic inhibition, followed by biophysical and cell-based assays to verify target engagement and pathway modulation in a more physiologically relevant context. Finally, phenotypic assays determine the compound's effect on overall cell health and proliferation.

Validation_Workflow cluster_Biochemical Biochemical/Biophysical Validation cluster_Cellular Cell-Based Validation Biochem Biochemical Assay (e.g., TR-FRET) Biophys Biophysical Assay (e.g., CETSA) Biochem->Biophys Direct Binding? CellBased Target Engagement (e.g., Phospho-Western) Biophys->CellBased Cellular Activity? Phenotypic Phenotypic Assay (e.g., MTT Proliferation) CellBased->Phenotypic Functional Effect? Conclusion Confirmed Kinase Y Inhibitor Phenotypic->Conclusion Start Putative Hit: 1,4-dimethyl-1H- pyrazol-3-amine Start->Biochem Direct Inhibition?

Caption: Orthogonal assay workflow for kinase inhibitor validation.

The hypothetical target, Kinase Y, is part of a signaling cascade where it phosphorylates a downstream substrate, leading to a specific cellular response. The inhibitor, this compound, is expected to block this phosphorylation event.

Signaling_Pathway Signal Upstream Signal (e.g., Growth Factor) KinaseY Kinase Y Signal->KinaseY Substrate Downstream Substrate KinaseY->Substrate ATP to ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 1,4-dimethyl-1H- pyrazol-3-amine Inhibitor->KinaseY Inhibition

Caption: Inhibition of the hypothetical Kinase Y signaling pathway.

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data from a series of validation assays for this compound and a well-characterized reference kinase inhibitor.

Table 1: In Vitro Activity and Target Engagement

Assay TypeParameterThis compoundReference Inhibitor
Biochemical Kinase Assay (TR-FRET) IC₅₀ (nM)258
Cellular Thermal Shift Assay (CETSA) ΔTₘ Shift (°C)+3.8+4.5

Table 2: Cellular Activity and Phenotypic Effects

Assay TypeCell LineParameterThis compoundReference Inhibitor
Phospho-Substrate Western Blot HEK293IC₅₀ (nM)8035
Cell Viability Assay (MTT) A549GI₅₀ (µM)1.50.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay (LanthaScreen® TR-FRET)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Kinase Y.

Principle: This assay measures kinase activity by detecting the phosphorylation of a fluorescein-labeled substrate via a terbium-labeled, phospho-specific antibody.[2][3][4] When the substrate is phosphorylated, the proximity of the terbium and fluorescein labels allows for time-resolved fluorescence resonance energy transfer (TR-FRET).[4][5] Inhibition of the kinase reduces phosphorylation, leading to a decreased TR-FRET signal.

Methodology:

  • A dilution series of the kinase is incubated with a fluorescein-labeled substrate and ATP.[2]

  • The reaction proceeds for 60 minutes at room temperature.

  • A solution containing EDTA (to stop the reaction) and a terbium-labeled antibody that specifically binds the phosphorylated substrate is added.[3][4]

  • After a 60-minute incubation, the plate is read on a TR-FRET-compatible plate reader, measuring emission at 490 nm (terbium) and 520 nm (fluorescein).[2]

  • The 520/490 nm emission ratio is plotted against inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement in a cellular context by measuring changes in the thermal stability of Kinase Y.[6][7][8]

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[9] CETSA measures this by heating cell lysates treated with the compound across a temperature gradient.[7] Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate.[9]

Methodology:

  • Intact cells are incubated with either the test compound or a vehicle control.

  • Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[9][10]

  • Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[10]

  • The amount of soluble Kinase Y remaining in the supernatant at each temperature is quantified by Western blot or another suitable method.[10]

  • Melting curves are plotted, and the shift in the melting temperature (Tₘ) in the presence of the compound is determined.[10]

Phospho-Substrate Western Blot

Objective: To measure the inhibition of Kinase Y activity within cells by quantifying the phosphorylation of its downstream substrate.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using an antibody specific to the phosphorylated form of the Kinase Y substrate, one can directly measure the inhibitor's effect on the signaling pathway. A reduction in the phosphorylated protein signal indicates successful target inhibition.

Methodology:

  • Cells are treated with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cells are lysed in a buffer containing protease and essential phosphatase inhibitors to preserve phosphorylation states.[11][12]

  • Protein concentration is determined, and equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.[11]

  • The membrane is blocked, typically with 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.[11][13] (Note: Milk is often avoided as it contains phosphoproteins that can cause high background).[11][13]

  • The membrane is incubated with a primary antibody specific for the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.[10][11]

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is stripped and re-probed for total substrate and a loading control (e.g., GAPDH) for normalization.[10] Band intensities are quantified to determine the IC₅₀.

Cell Viability Assay (MTT)

Objective: To assess the downstream functional consequence of kinase inhibition by measuring the compound's effect on cell proliferation or cytotoxicity.

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.[15]

Methodology:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.[16]

  • Cells are treated with a serial dilution of the test compound and incubated for a prolonged period (e.g., 72 hours).

  • MTT labeling reagent is added to each well, and the plate is incubated for 4 hours at 37°C.[16]

  • A solubilization solution is added to dissolve the formazan crystals.[17]

  • The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[15]

  • The percentage of cell viability relative to the vehicle-treated control is plotted against inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

References

Safety Operating Guide

Proper Disposal of 1,4-Dimethyl-1H-pyrazol-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1,4-dimethyl-1H-pyrazol-3-amine as a hazardous chemical waste. The proper disposal of this compound is crucial for laboratory safety and environmental protection. This guide provides a detailed, step-by-step plan for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in accordance with general best practices for hazardous research chemicals.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedChemical-resistant gloves (e.g., nitrile), lab coat, and chemical safety goggles or face shield.
Skin irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat.
Eye irritation (Category 2A)H319: Causes serious eye irritationChemical safety goggles or a face shield.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationUse in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.

Standard Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. Under no circumstances should it be discharged down the drain or disposed of as regular trash. The recommended and safest method is to engage a licensed hazardous waste management facility.

Step 1: Waste Classification

Generators of the waste must first determine if the chemical is classified as hazardous. Given its identified hazards, this compound waste should be managed as hazardous.

Step 2: Container Selection and Labeling

  • Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and an accurate list of all constituents and their approximate concentrations. The date accumulation started and the name of the principal investigator and laboratory location should also be included.

Step 3: Storage

Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.

Step 4: Arrange for Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. You will need to provide all available information about the waste, including its chemical name and known hazards. A hazardous waste manifest will likely be required for off-site transportation.

Spill Management Protocol

In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area in accordance with your institution's established safety protocols. The first rinseate must be collected and disposed of as hazardous waste.

  • Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste, following the standard disposal protocol.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container labeling Label Container: 'Hazardous Waste' Chemical Name & Conc. Date & PI Information container->labeling storage Store in Designated Hazardous Waste Area labeling->storage segregate Segregate from Incompatible Materials storage->segregate contact_ehs Contact EHS or Licensed Waste Vendor segregate->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Schedule and Complete Waste Pickup manifest->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-dimethyl-1H-pyrazol-3-amine

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The information is compiled to ensure the safe and compliant use of this chemical in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 85485-61-6

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation. As an aromatic amine and pyrazole derivative, it should be handled with significant care to prevent exposure.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.

  • Engineering Controls: All work involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eye and Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn to protect skin and personal clothing.[2] Closed-toe, chemical-resistant shoes are also required.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside a fume hood or if engineering controls are insufficient.[4] Respirator use must comply with a formal respiratory protection program, including fit testing.

Glove Selection and Compatibility

Due to the lack of specific permeation data for this compound, glove selection should be based on recommendations for aromatic amines. It is crucial to change gloves immediately if contamination occurs. Double gloving is recommended to enhance protection.

Glove MaterialRecommendation for Aromatic AminesBreakthrough Time Consideration
Butyl Rubber Excellent resistance against a wide variety of chemicals, including corrosive acids, ketones, and esters.[5]Offers superior protection for extended contact.
Viton™ Excellent resistance to aromatic hydrocarbons and chlorinated solvents.[6][7][8]Recommended for prolonged or high-risk exposure.
Neoprene Good pliability and resistance to a range of chemicals, including acids and alcohols.[5]Suitable for moderate-duration tasks.
Nitrile Generally provides good resistance to oils, greases, and some solvents, but may have poor resistance to aromatic amines.[9]Recommended only for incidental splash protection . Must be changed immediately upon contact.

Note: The information in this table is based on general chemical resistance data for the class of aromatic amines. Always inspect gloves for any signs of degradation before and during use.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling this compound.

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary materials and equipment before starting.

  • Donning PPE:

    • Put on all required PPE as detailed in the section above before entering the designated handling area.

  • Handling the Chemical:

    • Weighing: If weighing the solid form (if applicable), perform this task inside the fume hood or a ventilated balance enclosure.

    • Transferring: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate, clean glassware.

    • Reactions: Set up all reaction apparatus securely within the chemical fume hood.

  • Post-Handling Decontamination:

    • After completing the work, wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Properly decontaminate or dispose of any contaminated equipment.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 exec1 Don Appropriate PPE prep3->exec1 exec2 Handle Chemical in Fume Hood exec1->exec2 exec3 Perform Weighing/Transfer/Reaction exec2->exec3 post1 Decontaminate Work Area exec3->post1 post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.

    • For small, manageable spills, and while wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10][11]

    • Work from the outside of the spill inward to contain it.

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

    • Decontaminate the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[10]

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

    • Use a safety shower if the contact area is large.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel if available.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[12] Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, absorbent pads, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the chemical in a separate, compatible, and sealable container labeled for hazardous liquid waste.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure segregation from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Provide a detailed inventory of the waste to the disposal service.

G Disposal Workflow for this compound cluster_collect Waste Collection cluster_prep Preparation for Disposal cluster_dispose Final Disposal collect1 Segregate Solid & Liquid Waste collect2 Use Designated, Compatible Containers collect1->collect2 prep1 Label Container: 'Hazardous Waste' & Chemical Name collect2->prep1 prep2 Store in Secure Accumulation Area prep1->prep2 dispose1 Contact EHS or Licensed Disposal Service prep2->dispose1 dispose2 Provide Waste Inventory dispose1->dispose2 dispose3 Arrange for Pickup dispose2->dispose3

Caption: A workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.